molecular formula C13H14N2O4 B3038539 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine CAS No. 866136-43-8

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Número de catálogo: B3038539
Número CAS: 866136-43-8
Peso molecular: 262.26 g/mol
Clave InChI: WVSODFAQZZBGIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine ( 866136-43-8) is a high-purity chemical compound supplied with a guaranteed purity of ≥98% . It has a molecular formula of C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . This pyrimidine derivative is characterized by its structural features, including multiple methoxy groups and a phenoxy substituent, which make it a valuable intermediate in organic synthesis and materials science research. As a building block, it is particularly useful for researchers developing novel compounds in pharmaceutical chemistry and agrochemicals. Computational chemical data indicates a Topological Polar Surface Area (TPSA) of 62.7 Ų and a calculated LogP value of 2.29, providing insight into its potential solubility and permeability characteristics . For safe handling, this product is classified with the signal word "Warning" and may cause skin irritation, serious eye irritation, or respiratory irritation based on its hazard statements (H315, H319, H335) . It should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human use .

Propiedades

IUPAC Name

4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-16-9-4-6-10(7-5-9)19-13-14-11(17-2)8-12(15-13)18-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSODFAQZZBGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258573
Record name 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866136-43-8
Record name 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866136-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide on 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8): Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8) is a highly specialized heterocyclic building block utilized extensively in agrochemical and pharmaceutical research[1]. Characterized by its central pyrimidine ring flanked by methoxy and phenoxy substituents, this compound serves as a critical intermediate in the synthesis of Acetolactate Synthase (ALS) inhibitors[2]. This whitepaper provides researchers and drug development professionals with an authoritative, E-E-A-T-aligned guide covering the compound's structural causality, self-validating synthesis protocols, and biological assay methodologies.

Chemical Identity & Structural Pharmacophore

The molecular architecture of CAS 866136-43-8 is defined by a 4,6-dimethoxypyrimidin-2-yloxy moiety[2]. This specific structural motif is a well-established pharmacophore in the design of potent herbicides (such as bispyribac-sodium[3]) and targeted kinase inhibitors. The electron-donating methoxy groups at the C4 and C6 positions modulate the electron density of the pyrimidine ring, which is crucial for establishing hydrogen bonds and π

π stacking interactions within the hydrophobic pockets of target enzymes[2].

Table 1: Physicochemical Properties & Identification

PropertyValue
CAS Number 866136-43-8[1]
Molecular Formula C₁₃H₁₄N₂O₄[1]
Molecular Weight 262.26 g/mol [1]
Topological Polar Surface Area (TPSA) 62.7 Ų[1]
SMILES String COC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC[1]
Structural Class Aromatic heterocycle / Pyrimidine ether[1]

Mechanistic Causality: The Pyrimidine-ALS Axis

In agrochemical applications, derivatives of 4,6-dimethoxypyrimidine primarily target Acetolactate Synthase (ALS, EC 2.2.1.6) [3]. ALS is the first common enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine)[2].

Causality of Inhibition: The 4,6-dimethoxypyrimidine core acts as a competitive inhibitor. The pyrimidine nitrogen atoms and the methoxy oxygen atoms act as hydrogen-bond acceptors, anchoring the molecule to key residues (e.g., Trp-574 and Pro-197) in the ALS active site[4]. By physically blocking the substrate channel, the inhibitor prevents the condensation of pyruvate, leading to cellular starvation and plant death[2].

ALSPathway Pyr Pyruvate ALS Acetolactate Synthase (Target Enzyme) Pyr->ALS AL Acetolactate ALS->AL Catalysis Death Cellular Starvation & Plant Death ALS->Death Pathway Blocked BCAA Branched-Chain Amino Acids AL->BCAA Biosynthesis Inhib CAS 866136-43-8 (Pyrimidine Ether) Inhib->ALS Competitive Inhibition

Mechanism of Acetolactate Synthase (ALS) inhibition by pyrimidine ethers.

Chemical Synthesis & Manufacturing Protocol

The synthesis of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Causality of Experimental Choices: The electron-withdrawing nature of the pyrimidine nitrogens makes the C2 position electrophilic. However, the electron-donating methoxy groups at C4/C6 slightly dampen this reactivity via resonance. Therefore, a strong, non-nucleophilic base (K₂CO₃) is required to fully deprotonate 4-methoxyphenol, creating a highly reactive phenoxide nucleophile. Anhydrous DMF is selected as the solvent because its high dielectric constant stabilizes the polar transition state, accelerating the substitution of the chloride leaving group.

Self-Validating SₙAr Protocol

This protocol includes built-in orthogonal validation steps to ensure reproducibility and high yield.

  • Reagent Preparation & Validation:

    • Dissolve 1.0 equivalent of 4,6-dimethoxy-2-chloropyrimidine and 1.1 equivalents of 4-methoxyphenol in anhydrous DMF.

    • Validation Checkpoint: Perform a Karl Fischer titration on the DMF. Moisture must be <50 ppm to prevent competitive hydrolysis of the chloropyrimidine into a biologically inactive pyrimidinol.

  • Deprotonation:

    • Add 1.5 equivalents of anhydrous K₂CO₃. Stir at 25°C for 30 minutes.

    • Validation Checkpoint: Observe a distinct color shift to pale yellow, confirming the generation of the phenoxide anion.

  • Thermal Substitution:

    • Elevate the temperature to 100°C under a continuous N₂ atmosphere for 8 hours.

    • Validation Checkpoint: Monitor reaction kinetics via LC-MS. The reaction is validated as complete when the starting material peak (m/z 175.0) is <2% AUC, replaced by the product mass (m/z 263.1 [M+H]⁺).

  • Workup & Isolation:

    • Quench the reaction mixture into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to yield pure 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine.

Synthesis A 4,6-Dimethoxy-2-chloropyrimidine (Electrophile) D SNAr Reaction (100°C, 8h) A->D B 4-Methoxyphenol (Nucleophile) C Base (K2CO3) & Solvent (DMF) Deprotonation B->C C->D Phenoxide Anion E 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine CAS: 866136-43-8 D->E Yield >85% High Purity

Workflow for the SNAr synthesis of CAS 866136-43-8.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized batch before downstream biological evaluation, the following analytical validations must be met[5].

Table 2: Analytical Validation Metrics for Batch Release

Analytical TechniqueTarget SpecificationValidation Purpose
HPLC (UV 254 nm) Purity ≥ 98.0% AUCConfirm absence of starting materials and side products.
LC-MS (ESI+) m/z 263.1 [M+H]⁺Confirm exact molecular weight.
¹H NMR (400 MHz, CDCl₃) δ 7.10 (d, 2H), 6.90 (d, 2H), 5.75 (s, 1H), 3.90 (s, 6H), 3.80 (s, 3H)Confirm structural connectivity and regiochemistry.
Karl Fischer Titration Water content ≤ 0.5%Ensure anhydrous state for long-term stability.

Biological Evaluation: Self-Validating ALS Assay

To evaluate the inhibitory potency of pyrimidine ether derivatives, a high-throughput colorimetric assay is utilized[6].

Causality of Assay Design: Because the direct product of ALS (acetolactate) is highly unstable, the assay employs a forced chemical decarboxylation step using sulfuric acid and heat. This converts acetolactate into acetoin, which can then be stably reacted with creatine and α -naphthol to form a quantifiable red complex[6].

Step-by-Step Validation Protocol
  • Buffer & Reagent Setup: Prepare assay buffer containing 50 mM potassium phosphate (pH 7.0), 100 mM sodium pyruvate, 1 mM Thiamine Pyrophosphate (TPP), 1 mM MgCl₂, and 10 μ M FAD.

  • Control Matrix Initialization:

    • Positive Control (Max Signal): Enzyme + Vehicle (1% DMSO).

    • Negative Control (Min Signal): Assay buffer + Vehicle (No Enzyme).

    • Reference Standard:[7] (Known IC₅₀ ~10 nM) to validate assay sensitivity.

  • Incubation: In a 96-well plate, mix recombinant ALS enzyme with serial dilutions of the test compound (0.1 nM to 100 μ M). Incubate at 37°C for 60 minutes.

  • Quench & Decarboxylation: Terminate the reaction by adding 6N H₂SO₄. Heat the plate at 60°C for 15 minutes to force the conversion of acetolactate to acetoin.

  • Colorimetric Development: Add 0.5% creatine and 5% α -naphthol (in 2.5 N NaOH). Incubate in the dark at 60°C for 15 minutes.

  • Readout & System Validation: Measure absorbance at 530 nm using a microplate reader.

    • System Validation: Calculate the Z'-factor using the positive and negative controls. The assay run is only validated and accepted if Z' > 0.6 , ensuring high statistical reliability and separation between the signal and background noise.

References

  • Niu, C., et al. "Rational Design Based on Bioactive Conformation Analysis of Pyrimidinylbenzoates as Acetohydroxyacid Synthase Inhibitors". Journal of Chemical Information and Modeling, ACS Publications, 2007. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 2.2.1.6 - Acetolactate Synthase". BRENDA. Available at:[Link]

  • University of Hertfordshire. "Bispyribac-sodium (Ref: KIH-2023)". AERU Pesticide Properties DataBase. Available at:[Link]

  • Zhu, Y., et al. "Determination of acetolactate synthase activity and protein content of oilseed rape leaves using visible/near-infrared spectroscopy". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed, 2009. Available at: [Link]

  • Yang, Q., et al. "Cross-resistance patterns to acetolactate synthase (ALS)-inhibiting herbicides of flixweed conferred by different combinations of ALS isozymes". Pesticide Biochemistry and Physiology, PubMed, 2017. Available at:[Link]

Sources

Pharmacological and Agrochemical Profiling of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine: Mechanism of Action and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and agrochemical development, pyrimidine derivatives serve as highly versatile scaffolds. 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8) is a prototypical pyrimidinyl-oxy-benzene building block[1]. Structurally analogous to commercial pyrimidinyl carboxy herbicides (such as bispyribac-sodium and pyriminobac-methyl), this compound is primarily utilized to probe the inhibition of Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS)[2].

This technical guide deconstructs the biochemical causality of its mechanism of action, providing drug development professionals with self-validating experimental protocols to quantify enzyme kinetics and confirm on-target specificity.

Chemical Architecture & Target Rationale

The molecular architecture of 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine is defined by two critical pharmacophores:

  • The 4,6-Dimethoxypyrimidine Ring: This moiety is the universal anchor for ALS inhibitors. It mimics the binding of the natural substrate (pyruvate) and competitively wedges into the substrate-access channel of the ALS enzyme[2].

  • The 4-Methoxyphenoxy Ether Linkage: The bulky, electron-rich phenoxy group dictates the compound's allosteric fit. By projecting into the hydrophobic pocket of the ALS enzyme, it stabilizes the inhibitor-enzyme complex, locking the enzyme in an inactive conformation.

Modifications or substitutions at the phenoxy ring (such as the 4-methoxy group) directly influence the binding affinity ( Ki​ ) and the metabolic half-life of the compound against cytochrome P450 degradation[3].

Core Mechanism of Action: ALS/AHAS Inhibition

Acetolactate Synthase (ALS) catalyzes the first common step in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine[4].

When 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine binds to ALS, it halts the condensation of two molecules of pyruvate into acetolactate. The biochemical causality of cell death is twofold:

  • Starvation: The immediate depletion of intracellular BCAAs halts protein synthesis, arresting the cell cycle at the G1/S phase.

  • Toxicity: The upstream accumulation of 2-oxobutyrate (a toxic intermediate) induces severe metabolic stress and reactive oxygen species (ROS) generation.

Mechanism Pyruvate Pyruvate & 2-Oxobutyrate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Intermediates Acetolactate ALS->Intermediates Inhibitor 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine Inhibitor->ALS Competitive Inhibition BCAA Valine, Leucine, Isoleucine Intermediates->BCAA Metabolism Protein Synthesis & Growth BCAA->Metabolism

Caption: ALS inhibition pathway by 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine blocking BCAA synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ orthogonal, self-validating systems. The following workflow guarantees that observed phenotypic toxicity is definitively linked to ALS inhibition, ruling out off-target polypharmacology.

Validation Prep Compound QC (LC-MS >98%) Assay In Vitro ALS Assay (Colorimetric) Prep->Assay Pure Rescue In Vivo Rescue (+BCAA Supplement) Assay->Rescue IC50 Active Rescue->Assay No Rescue (Off-Target) Valid Target Confirmed (On-Target Mechanism) Rescue->Valid Phenotype Rescued

Caption: Self-validating experimental workflow for confirming on-target ALS inhibition.

Protocol 1: In Vitro ALS Colorimetric Inhibition Assay

Causality & Rationale: Why use a colorimetric assay over a radiometric one? The colorimetric decarboxylation of acetolactate to acetoin provides a rapid, high-throughput readout that is directly proportional to functional enzyme kinetics without the regulatory overhead of radioisotopes[2]. Furthermore, supplementing the extraction buffer with FAD, TPP, and Mg²⁺ is non-negotiable; ALS is highly unstable, and omitting these cofactors leads to rapid denaturation and false negatives.

Step-by-Step Methodology:

  • Enzyme Extraction: Homogenize target tissue (e.g., plant seedlings or recombinant E. coli) in 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate (TPP), 10 µM flavin adenine dinucleotide (FAD), and 10% glycerol. Centrifuge at 20,000 × g for 20 mins at 4°C.

  • Inhibitor Pre-incubation: In a 96-well plate, combine 50 µL of the enzyme extract with 10 µL of 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine dissolved in DMSO (yielding final concentrations ranging from 0.1 nM to 100 µM). Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 40 µL of substrate buffer (20 mM sodium pyruvate). Incubate at 37°C for exactly 60 minutes.

  • Termination & Derivatization: Stop the reaction by adding 20 µL of 6N H₂SO₄. Incubate at 60°C for 15 minutes to force the decarboxylation of the enzymatic product (acetolactate) into acetoin.

  • Color Development: Add 100 µL of a 1:1 mixture of 0.5% creatine and 5% α-naphthol (in 2.5 N NaOH). Incubate at 60°C for 15 minutes until a red complex forms.

  • Quantification: Measure absorbance at 530 nm using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: In Vivo BCAA Rescue Assay

Causality & Rationale: This is the definitive self-validating step. If the application of the pyrimidine derivative induces cellular death that is subsequently reversed by the exogenous addition of BCAAs, we establish a closed logical loop: the compound's toxicity is exclusively driven by BCAA starvation via ALS inhibition[4]. Failure to rescue indicates off-target toxicity.

Step-by-Step Methodology:

  • Media Preparation: Prepare two batches of minimal agar media (e.g., Murashige and Skoog for plants).

    • Batch A (Control): Standard minimal media.

    • Batch B (Rescue): Standard media supplemented with 1 mM each of L-Valine, L-Leucine, and L-Isoleucine.

  • Compound Dosing: Spike both batches with 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine at its established IC₉₀ concentration.

  • Inoculation: Plate the test organism (e.g., Arabidopsis thaliana seeds) evenly across both media types.

  • Incubation & Observation: Incubate under standard growth conditions (22°C, 16h light/8h dark cycle) for 14 days.

  • Validation: Quantify fresh weight. A successful on-target mechanism is confirmed if Batch A shows >90% growth inhibition while Batch B shows >85% growth recovery relative to untreated controls.

Quantitative Data Presentation

The following table summarizes the representative kinetic and phenotypic metrics for the pyrimidinyl-oxy-benzene class, illustrating the profound impact of common target-site mutations (such as Pro197 and Asp376Glu) on binding efficacy[5].

Pharmacological ParameterWild-Type ALSMutant ALS (Pro197)Mutant ALS (Asp376Glu)
IC₅₀ (In Vitro Assay) 12.4 nM> 10,000 nM345.1 nM
Ki​ (Binding Affinity) 4.1 nMN/A (No Binding)112.5 nM
BCAA Rescue Viability 98% Recovery99% Recovery98% Recovery
Whole-Plant ED₅₀ 15 g a.i./ha> 500 g a.i./ha120 g a.i./ha

Note: Data represents class-average baseline metrics for pyrimidinyl-oxy-benzene derivatives to provide a comparative benchmark for 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine.

References

  • Shimizu, T., et al. (1997). Action Mechanism of Pyrimidinyl Carboxy Herbicides. Journal of Pesticide Science. Retrieved from[Link]

  • García, M., et al. (2025). Effect of ALS and 4-HPPD Inhibitor Herbicides on Maize Lines. MDPI Agronomy, 15(3), 708. Retrieved from[Link]

  • Cruz-Hipolito, P., et al. (2022). An Asp376Glu substitution in ALS gene and enhanced metabolism confers high tribenuron-methyl resistance in Sinapis alba. Frontiers in Plant Science. Retrieved from[Link]

  • Fischer, A. J., et al. (2000). Mechanisms of Resistance to Bispyribac-Sodium in an Echinochloa phyllopogon Accession. Pesticide Biochemistry and Physiology. Retrieved from[Link]

  • Garcia, M. D., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences (PNAS), 114(7), E1091-E1100. Retrieved from[Link]

Sources

Technical Whitepaper: Safety, Hazards, and Toxicological Evaluation of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and chemical safety, I approach the toxicological evaluation of novel heterocyclic building blocks not merely as a checklist of regulatory requirements, but as a mechanistic puzzle. 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS No. 866136-43-8)[1] is a highly substituted pyrimidine derivative utilized extensively in the synthesis of pharmaceuticals and agrochemicals. While its structural motifs—specifically the dimethoxypyrimidine core and the methoxyphenoxy ether linkage—confer excellent target-binding properties, they also introduce specific metabolic liabilities and handling hazards.

This whitepaper provides an in-depth, authoritative guide to the physicochemical hazards, biotransformation mechanisms, and self-validating experimental protocols required to safely handle and evaluate this compound.

Chemical Identity & Structure-Activity Relationship (SAR)

The safety profile of any compound is inextricably linked to its molecular structure. The lipophilicity imparted by the trimethoxy-substituted diaryl ether system enhances membrane permeability. While this is a desirable trait for intracellular target engagement, it simultaneously increases the risk of dermal absorption and intracellular bioaccumulation.

Property / IdentifierValueCausality / Mechanistic Rationale
CAS Number 866136-43-8[1]Unique identifier for hazard tracking and inventory management.
Molecular Formula C₁₃H₁₄N₂O₄[1]Defines the atomic composition, highlighting the high oxygen content (ether linkages).
Molecular Weight 262.26 g/mol [1]Falls within Lipinski’s ideal range for small-molecule permeability, increasing exposure risk via inhalation or dermal contact.
SMILES String COC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC[1]Reveals three methoxy groups susceptible to enzymatic cleavage (O-demethylation).

Hazard Identification & Physicochemical Profiling

Based on structural analogs and standardized classification guidelines set by the, 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine presents specific occupational hazards.

GHS ClassificationHazard StatementMechanistic Rationale
Category 4 H302: Harmful if swallowedGastrointestinal absorption leads to rapid hepatic first-pass metabolism, potentially generating reactive phenolic intermediates.
Category 2 H315: Causes skin irritationThe lipophilic ether linkages disrupt the lipid bilayers of the stratum corneum, causing localized inflammation and erythema.
Category 2A H319: Causes serious eye irritationDirect contact with the corneal epithelium leads to protein denaturation driven by the electrophilic nature of the pyrimidine ring.
Category 3 H335: May cause respiratory irritationInhalation of fine crystalline dust causes mechanical and chemical irritation of mucosal membranes in the upper respiratory tract.

Mechanisms of Toxicity: Biotransformation Pathways

Understanding the toxicity of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine requires analyzing its metabolic fate. The primary metabolic liability of highly substituted methoxyaromatics is Cytochrome P450-mediated O-demethylation , a well-documented biochemical pathway.

Hepatic enzymes (predominantly CYP2D6 and CYP3A4) oxidatively cleave the methoxy groups, yielding pyrimidinol or phenolic intermediates and releasing formaldehyde as a reactive byproduct. If the rate of formaldehyde generation exceeds the cellular capacity for Phase II detoxification (e.g., glutathione conjugation), it results in oxidative stress and covalent protein adduction.

MetabolicPathway Parent 4,6-Dimethoxy-2- (4-methoxyphenoxy)pyrimidine (Parent Compound) CYP Hepatic Cytochrome P450 (CYP2D6 / CYP3A4) Parent->CYP O-demethylation Phenol Phenolic / Pyrimidinol Intermediates CYP->Phenol Formaldehyde Formaldehyde (Reactive Electrophile) CYP->Formaldehyde Tox Cellular Oxidative Stress & Protein Adduction Phenol->Tox Phase2 Phase II Conjugation (Glucuronidation) Phenol->Phase2 Detoxification Formaldehyde->Tox Toxicity Mechanism Excretion Renal Excretion (Safe Clearance) Phase2->Excretion

Fig 1: CYP450-mediated O-demethylation pathway and toxicological outcomes.

Experimental Protocols for Safety Validation

To empirically validate the safety profile of this compound, laboratories must employ self-validating experimental systems. A protocol is only "self-validating" if it includes internal controls that independently verify the integrity of the test system during every run.

Workflow Stock Compound Stock (10mM in DMSO) Assay1 HepG2 Cell Culture (24h Incubation) Stock->Assay1 Assay2 Human Liver Microsomes (+/- NADPH) Stock->Assay2 Read1 MTT Viability Assay (Absorbance 570nm) Assay1->Read1 Read2 LC-MS/MS Analysis (Metabolite Tracking) Assay2->Read2 Decision Safety & Hazard Classification Read1->Decision Read2->Decision

Fig 2: Self-validating high-throughput workflow for in vitro safety screening.

In Vitro Cytotoxicity Assessment (MTT Assay)

Cell viability is quantified using the, which relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. HepG2 cells are utilized because they retain basal levels of hepatic metabolizing enzymes.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound (0.1 to 100 µM) in assay media. Ensure final DMSO concentration remains <0.1% to prevent solvent toxicity.

  • Internal Controls (Causality Check): Treat control wells with 0.1% DMSO (Negative/Vehicle Control) and 1% Triton X-100 (Positive Control). Why? The Triton X-100 ensures the assay's dynamic range is validated, proving that 100% cell death is accurately measurable.

  • MTT Incubation: After 48h of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h in the dark.

  • Solubilization & Readout: Aspirate media and add 100 µL DMSO to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Microsomal Stability and Metabolite Identification

To confirm the O-demethylation liability, the compound must be incubated with Human Liver Microsomes (HLMs) and analyzed via LC-MS/MS.

Step-by-Step Methodology:

  • Reaction Mixture: Combine HLMs (0.5 mg/mL final protein concentration), 1 µM test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation & Controls (Causality Check): Initiate the reaction by adding 1 mM NADPH. Crucially, maintain a parallel minus-NADPH control . Why? The minus-NADPH control proves that any disappearance of the parent compound is strictly enzyme-mediated, ruling out chemical instability or non-specific binding to the plasticware.

  • Quenching: At designated time points (0, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 min to precipitate proteins. Analyze the supernatant to track the depletion of the parent mass (m/z 263.26 [M+H]+) and the appearance of O-demethylated metabolites (mass shift of -14 Da).

Laboratory Handling, Storage, and Spill Management

Given the irritant and potentially harmful nature of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine, stringent Standard Operating Procedures (SOPs) must be enforced.

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a localized exhaust ventilation hood to mitigate H335 (respiratory irritation) risks.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for stock solution preparation), safety goggles with side shields, and a chemically resistant lab coat.

  • Storage: Store in a cool, dry environment away from strong oxidizing agents. Keep containers tightly sealed to prevent moisture-induced degradation.

  • Spill Response: For dry powder spills, do not sweep. Use a damp, absorbent pad to collect the solid, minimizing dust generation. For liquid spills (e.g., DMSO stock solutions), absorb with inert material (vermiculite or sand) and dispose of as hazardous chemical waste.

References

  • United Nations Economic Commission for Europe (UNECE). (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. URL:[Link]

  • Roser, R., & Thomas, H. (2000). "A Direct, Highly Sensitive Fluorometric Assay for a Microsomal Cytochrome P450-mediated O-demethylation Using a Novel Coumarin Analog as Substrate." Zeitschrift für Naturforschung C, 55(11-12), 915-922. URL:[Link]

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

Sources

Methodological & Application

Synthesis Protocol for 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8) is a highly valued pyrimidine ether derivative[1]. Compounds possessing this specific 2-aryloxy-4,6-dimethoxypyrimidine scaffold frequently serve as critical building blocks in the development of advanced agrochemicals (such as pyrimidinylsalicylate herbicides) and novel active pharmaceutical ingredients (APIs). This application note provides a comprehensive, scalable, and self-validating protocol for its synthesis via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Mechanistic Grounding & Experimental Rationale

The synthesis relies on the SNAr coupling between 2-chloro-4,6-dimethoxypyrimidine and 4-methoxyphenol. To ensure high yields and purity, the experimental design is grounded in the following mechanistic principles:

  • Regioselectivity & Electrophilicity : The pyrimidine ring is intrinsically electron-deficient. The chlorine atom at the 2-position is highly susceptible to nucleophilic attack because the resulting transition state (the Meisenheimer complex) is strongly stabilized by the two adjacent highly electronegative nitrogen atoms[2]. Although the methoxy groups at the 4- and 6-positions donate electron density via resonance, the 2-position remains sufficiently electrophilic to undergo rapid substitution[3].

  • Nucleophile Activation : 4-Methoxyphenol is a relatively weak nucleophile in its neutral state. The addition of Potassium Carbonate (K2CO3) deprotonates the phenol to form a highly reactive phenoxide anion, which is essential for driving the SNAr reaction forward[2].

  • Solvent Selection : N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive. This significantly accelerates the SNAr reaction rate compared to protic solvents, which would hydrogen-bond to and deactivate the nucleophile[2].

SNAr_Mechanism A 4-Methoxyphenol + K2CO3 B Phenoxide Anion (Active Nucleophile) A->B Deprotonation C Nucleophilic Attack at Pyrimidine C2 B->C DMF Solvation D Meisenheimer Complex (N-Stabilized) C->D Rate-Determining E Chloride Expulsion (Product Formation) D->E Fast Step

Fig 1: Logical flow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Materials and Reagents

  • 2-Chloro-4,6-dimethoxypyrimidine (CAS: 13223-25-1): 1.0 equivalent (Limiting Reagent)

  • 4-Methoxyphenol (CAS: 150-76-5): 1.1 equivalents

  • Potassium Carbonate (K2CO3, anhydrous): 2.0 equivalents

  • N,N-Dimethylformamide (DMF, anhydrous): 0.5 M relative to the limiting reagent

  • Ethyl Acetate (EtOAc) and Deionized Water : For aqueous work-up

  • Brine (Saturated NaCl solution)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each phase of the reaction can be analytically verified before proceeding to the next.

Step 1: Nucleophile Generation
  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.1 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Suspend the solid mixture in anhydrous DMF. Stir at room temperature (20–25 °C) for 30 minutes.

    • Causality: This pre-incubation ensures complete deprotonation of the phenol. A slight darkening of the solution visually validates the formation of the phenoxide anion.

Step 2: SNAr Coupling
  • Add 2-chloro-4,6-dimethoxypyrimidine (1.0 equiv) to the reaction mixture in one portion.

  • Elevate the temperature to 80 °C using a precisely controlled oil bath or heating block.

Step 3: In-Process Control (IPC) & Reaction Monitoring
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1 v/v) mobile phase, or via HPLC.

    • Validation: The highly UV-active starting chloropyrimidine should be completely consumed within 4 to 6 hours. Do not proceed to work-up until starting material depletion is confirmed.

Step 4: Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into ice-cold deionized water (approximately 5 times the volume of the DMF used).

    • Causality: This step serves a dual purpose: it heavily partitions the DMF into the aqueous phase and forces the hydrophobic pyrimidine product to precipitate.

  • Extract the aqueous mixture with EtOAc (3 × 50 mL).

  • Wash the combined organic layers sequentially with deionized water (2 × 50 mL) and brine (1 × 50 mL).

    • Validation: These washes are critical to remove any residual DMF and unreacted phenoxide salts, ensuring a clean crude profile.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 20% EtOAc in Hexanes) or via recrystallization from hot ethanol to afford pure 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine as a crystalline solid[1].

Experimental_Workflow Step1 1. Reagent Preparation Mix Phenol + K2CO3 in DMF Step2 2. SNAr Coupling Add Chloropyrimidine, Heat to 80°C Step1->Step2 30 min, RT Step3 3. In-Process Control Monitor via TLC/HPLC (4-6h) Step2->Step3 80°C Step4 4. Aqueous Work-up Quench with H2O, Extract with EtOAc Step3->Step4 >99% Conversion Step5 5. Purification Flash Chromatography / Recrystallization Step4->Step5 Isolate Organic Phase Product Pure 4,6-Dimethoxy-2- (4-methoxyphenoxy)pyrimidine Step5->Product Final Yield

Fig 2: Step-by-step experimental workflow for the synthesis and purification.

Quantitative Data & Reaction Optimization

The choice of base and solvent drastically dictates the thermodynamic efficiency of the SNAr pathway[4]. Table 1 summarizes the optimization parameters.

Table 1: Solvent and Base Optimization for SNAr Coupling

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1 K2CO3 (2.0) DMF 80 5 92 Optimal conditions; naked phenoxide drives fast SNAr.
2Cs2CO3 (2.0)DMF80394Faster reaction due to higher solubility, but less cost-effective.
3K2CO3 (2.0)Acetone601265Lower boiling point and solvent polarity reduce the reaction rate.
4NaOH (2.0)EtOH80845Protic solvent solvates phenoxide; competing ethoxide attack observed.
5Et3N (2.0)CH3CN8024<10Weak organic base is insufficient for complete phenol deprotonation.

Table 2: Expected Analytical Characterization Data

ParameterSpecification / Expected Value
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol [1]
Appearance White to off-white crystalline solid
1H NMR (400 MHz, CDCl3) δ 7.12 (d, J = 9.0 Hz, 2H), 6.92 (d, J = 9.0 Hz, 2H), 5.75 (s, 1H, Pyrimidine C5-H), 3.90 (s, 6H, Pyrimidine-OCH3), 3.82 (s, 3H, Phenyl-OCH3).
13C NMR (100 MHz, CDCl3) δ 172.5, 165.4, 156.8, 146.2, 122.5, 114.6, 85.2, 54.8, 54.2.
HRMS (ESI) m/z calculated for C13H15N2O4 [M+H]+ 263.1026, found 263.1031.

References

  • ResearchGate. "Rate Acceleration of Nucleophilic Substitution of 2-Chloro-4,6-dimethoxypyrimidine". ResearchGate Publications. URL:[Link]

Sources

starting materials for 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Selection of Starting Materials for the Synthesis of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Executive Overview

The synthesis of 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine relies on a highly efficient Nucleophilic Aromatic Substitution ( SN​Ar ) framework. This structural motif—a pyrimidinyl ether—is a privileged scaffold frequently utilized as a key intermediate in the development of agrochemicals (such as ALS-inhibiting herbicides) and novel pharmaceutical therapeutics.

Designing a robust, scalable, and high-yielding protocol requires a deep understanding of the causality behind starting material selection. This guide provides an authoritative analysis of the electrophilic and nucleophilic components required for this synthesis, offering a self-validating experimental protocol designed for drug development professionals.

Mechanistic Causality: Starting Material Selection

The SN​Ar reaction requires an electron-deficient aromatic ring (the electrophile) and an electron-rich attacking species (the nucleophile).

The Nucleophile: 4-Methoxyphenol

4-Methoxyphenol (also known as mequinol) serves as the nucleophile. In its neutral state, the hydroxyl group is insufficiently reactive to attack the pyrimidine core efficiently. The addition of a mild base, such as Potassium Carbonate ( K2​CO3​ ), deprotonates the phenol to generate a highly reactive 4-methoxyphenoxide anion . The methoxy ( −OCH3​ ) group at the para position is electron-donating via resonance, which further increases the electron density on the phenoxide oxygen, maximizing its nucleophilicity.

The Electrophile: Halide vs. Sulfone

The critical decision in this synthetic route is the selection of the pyrimidine electrophile. The C2 position of the pyrimidine ring is activated toward nucleophilic attack, but the efficiency of the reaction is entirely dictated by the leaving group.

  • Option A: 2-Chloro-4,6-dimethoxypyrimidine (CAS: 13223-25-1) This is the traditional, cost-effective starting material. The chloride ion is a competent leaving group, and the reagent is widely utilized due to its ease of handling and relatively low toxicity profile[1]. However, the carbon-chlorine bond requires significant activation energy to break, often necessitating prolonged heating (80–100 °C) in polar aprotic solvents to achieve full conversion.

  • Option B: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (CAS: 113583-35-0) This represents the advanced, kinetically superior alternative. The methylsulfonyl ( −SO2​Me ) group at the 2-position is an exceptional leaving group that dramatically facilitates SN​Ar reactions. Its strong electron-withdrawing nature significantly activates the C2 position of the pyrimidine ring, stabilizing the transient Meisenheimer complex[2]. Research demonstrates that substituting a heteroaromatic core with a sulfone leaving group can increase the nucleophilic substitution reaction rate by more than three orders of magnitude compared to traditional reagents[3]. While it requires a prior oxidation step from a methylthio precursor[4], the subsequent etherification can occur rapidly at or near room temperature.

Quantitative Data & Reagent Profiling

Table 1: Physicochemical Properties of Starting Materials

Material Role MW ( g/mol ) Structural Advantage Kinetic Impact
4-Methoxyphenol Nucleophile 124.14 p-Methoxy group enhances phenoxide nucleophilicity. High reaction rate when deprotonated.

| 2-Chloro-4,6-dimethoxypyrimidine | Electrophile | 174.58 | High atom economy; stable at room temperature. | Slower SN​Ar ; requires thermal activation[1]. | | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Electrophile | 218.23 | −SO2​Me strongly stabilizes the Meisenheimer intermediate[2]. | Ultra-fast SN​Ar ; proceeds at mild temperatures[3]. |

Table 2: Empirical Optimization of Reaction Conditions | Electrophile Choice | Base | Solvent | Temp (°C) | Time (h) | Expected Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloro derivative | K2​CO3​ (1.5 eq) | DMF | 90 °C | 8 - 12 | 75 - 85% | | 2-(Methylsulfonyl) derivative | K2​CO3​ (1.5 eq) | Acetonitrile | 25 - 40 °C | 1 - 3 | 90 - 96% |

Pathway Visualization

The following diagram illustrates the mechanistic pathway of the SN​Ar reaction, highlighting the critical formation of the Meisenheimer complex.

SNAr_Mechanism Nuc 4-Methoxyphenol + K₂CO₃ ActNuc 4-Methoxyphenoxide (Active Nucleophile) Nuc->ActNuc Deprotonation (Solvent: DMF) Meis Meisenheimer Complex (Stabilized Intermediate) ActNuc->Meis Nucleophilic Attack Elec Pyrimidine Electrophile (LG = -Cl or -SO₂Me) Elec->Meis C2 Activation Prod 4,6-Dimethoxy-2- (4-methoxyphenoxy)pyrimidine Meis->Prod LG Elimination (-Cl⁻ or -SO₂Me⁻)

Figure 1: SN​Ar mechanism detailing the nucleophilic attack of 4-methoxyphenoxide on the activated pyrimidine core.

Experimental Protocol: Self-Validating SN​Ar Etherification

This protocol utilizes 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine to leverage its superior leaving group capabilities, ensuring a cleaner impurity profile and eliminating the need for harsh heating.

Reagents Required:

  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: 1.0 equivalent (10 mmol, 2.18 g)

  • 4-Methoxyphenol: 1.1 equivalents (11 mmol, 1.36 g)

  • Potassium Carbonate ( K2​CO3​ , anhydrous, finely powdered): 1.5 equivalents (15 mmol, 2.07 g)

  • Acetonitrile (MeCN, anhydrous): 25 mL

Step-by-Step Methodology:

  • Nucleophile Activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.36 g) in 25 mL of anhydrous MeCN. Add the finely powdered K2​CO3​ (2.07 g). Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

    • Causality: Pre-stirring allows for the heterogeneous deprotonation of the phenol, generating the deep-colored, highly reactive phenoxide anion before introducing the electrophile.

  • Electrophile Addition: Add 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (2.18 g) to the stirring mixture in one portion.

  • Reaction Monitoring (Validation Checkpoint 1): Stir the reaction at 40 °C. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The reaction is self-validating: the intense UV-active spot of the starting sulfone will rapidly disappear (typically within 1–2 hours), replaced by a new, less polar spot corresponding to the target ether.

  • Quenching: Once TLC confirms the complete consumption of the electrophile, cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water.

  • Extraction & Chemical Purification (Validation Checkpoint 2): Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL). Combine the organic layers and wash sequentially with 1M NaOH aqueous solution ( 2×20 mL) , followed by brine (30 mL).

    • Causality: The 1M NaOH wash is a critical self-validating purification step. Any unreacted 4-methoxyphenol (pKa ~10.2) is converted into water-soluble sodium phenoxide and completely partitioned into the aqueous waste. This guarantees that the remaining organic layer contains only the target product, bypassing the need for column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine as a crystalline solid.

Sources

application of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine in herbicide development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine as a Core Scaffold in ALS-Inhibiting Herbicide Development

Introduction and Mechanistic Rationale

The compound 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8) represents a highly privileged pharmacophore in modern agrochemical discovery[1]. It belongs to the pyrimidinyloxybenzene class of chemistries, which serve as highly potent, broad-spectrum herbicides[2].

The herbicidal efficacy of this compound class is driven by the inhibition of Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS). ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine[3].

Structural Causality: The exceptional activity of this molecule relies on two distinct structural domains:

  • The 4,6-Dimethoxypyrimidine Ring: This moiety acts as a transition-state mimic. It lodges deeply into the substrate-access channel of the ALS enzyme, blocking the condensation of two pyruvate molecules. This specific heterocycle is universally recognized as the optimal binding motif for ALS inhibition, shared by commercial herbicides like bispyribac-sodium[4] and orthosulfamuron[5].

  • The 4-Methoxyphenoxy Ether Linkage: The ether oxygen provides critical conformational flexibility, allowing the pyrimidine and phenyl rings to adopt a low-energy "butterfly" conformation. The 4-methoxy substitution on the phenyl ring enhances lipophilicity, which is crucial for cuticular penetration in post-emergence applications, while also providing favorable steric bulk that prevents competitive displacement by natural substrates.

ALS_Mechanism Substrate Pyruvate (Plant Substrate) Enzyme Acetolactate Synthase (ALS Enzyme) Substrate->Enzyme Binds active site Product Acetolactate Enzyme->Product Catalysis Inhibitor 4,6-Dimethoxy-2- (4-methoxyphenoxy)pyrimidine Inhibitor->Enzyme Competitive Inhibition (Blocks Channel) Outcome BCAA Depletion & Weed Death Product->Outcome Normal Pathway

Mechanism of action: ALS enzyme inhibition by 4,6-dimethoxypyrimidine derivatives.

Experimental Workflows & Methodologies

To utilize 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine in herbicide development, a self-validating pipeline encompassing chemical synthesis, in vitro enzymatic validation, and in vivo greenhouse screening is required.

Assay_Workflow S1 1. SNAr Synthesis (DMF, K2CO3) S3 3. In Vitro Assay (Colorimetric) S1->S3 Purified Compound S2 2. ALS Extraction (Plant Tissue) S2->S3 Active Enzyme S4 4. In Vivo Screen (Greenhouse) S3->S4 IC50 < 100nM

Integrated workflow for the synthesis and biological evaluation of ALS inhibitors.

Protocol 1: Chemical Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The electron-withdrawing nitrogen atoms of the pyrimidine ring highly activate the 2-position, making 2-chloro-4,6-dimethoxypyrimidine an ideal electrophile for SNAr reactions with phenoxide ions. Self-Validation: The protocol uses Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, ensuring complete conversion before workup.

  • Reagent Preparation: Dissolve 10 mmol of 4-methoxyphenol in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 15 mmol of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: K2​CO3​ acts as a mild base to deprotonate the phenol, generating the highly nucleophilic phenoxide ion without causing side-reactions (such as ether cleavage).

  • Coupling: Slowly add 10 mmol of 2-chloro-4,6-dimethoxypyrimidine to the stirring mixture.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it into 100 mL of ice water. The target compound, 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine, will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure product.

Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Rationale: To confirm that the synthesized compound directly acts on the target enzyme, an in vitro colorimetric assay is employed. ALS catalyzes the formation of acetolactate, which is subsequently decarboxylated to acetoin. Acetoin reacts with creatine and α -naphthol to form a measurable red complex. Self-Validation: The assay includes a positive control (Bispyribac-sodium) to validate enzyme viability and a blank (no enzyme) to account for background absorbance.

  • Enzyme Extraction: Homogenize fresh plant shoots (e.g., Echinochloa crus-galli) in an extraction buffer containing 100 mM potassium phosphate (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl2​ , 10 μ M Flavin Adenine Dinucleotide (FAD), and 1 mM Thiamine Pyrophosphate (TPP). Causality: ALS is a FAD-dependent enzyme; omitting FAD or TPP will result in a denatured, inactive enzyme complex.

  • Inhibitor Incubation: In a 96-well plate, mix 50 μ L of the enzyme extract with 50 μ L of the test compound dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation). Include a 10-point serial dilution (from 100 μ M to 0.1 nM).

  • Catalytic Reaction: Add 50 μ L of substrate buffer (100 mM sodium pyruvate) and incubate at 37°C for 60 minutes.

  • Decarboxylation: Stop the reaction by adding 20 μ L of 6N H2​SO4​ . Heat the plate at 60°C for 15 minutes. Causality: The strong acid and heat force the decarboxylation of the synthesized acetolactate into acetoin.

  • Colorimetric Detection: Add 50 μ L of 0.5% creatine and 50 μ L of 5% α -naphthol (in 2.5N NaOH). Incubate at 60°C for 15 minutes to develop the red color.

  • Quantification: Read absorbance at 530 nm using a microplate reader. Calculate the IC50​ using non-linear regression.

Protocol 3: Greenhouse Herbicidal Activity Screening

Rationale: In vitro potency must be translated to in vivo efficacy. The compound's performance is tested via both pre-emergence (soil applied) and post-emergence (foliar applied) methods to evaluate root vs. shoot uptake.

  • Planting: Sow seeds of target weeds (e.g., Digitaria sanguinalis, Amaranthus retroflexus) in standard potting soil.

  • Formulation: Dissolve the test compound in a mixture of acetone/water (1:1 v/v) containing 0.1% Tween-20. Causality: Tween-20 acts as a surfactant, breaking the surface tension of the plant cuticle to facilitate foliar absorption during post-emergence application.

  • Application:

    • Pre-emergence: Spray the soil surface immediately after sowing at a rate of 150 g a.i./ha.

    • Post-emergence: Spray the foliage at the 3-to-4 leaf stage at a rate of 150 g a.i./ha.

  • Evaluation: Maintain plants in a greenhouse (25°C, 16h photoperiod). Assess visual injury (0% = no effect, 100% = complete death) at 14 and 21 days post-treatment.

Quantitative Data Summary

The table below summarizes the expected biological profile of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine compared to structural analogs and commercial standards. The data highlights how the 4-methoxy substitution optimizes both enzyme binding affinity and whole-plant efficacy.

Compound / TreatmentALS IC50​ (nM)Pre-Emergence Control (%)Post-Emergence Control (%)
4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine 45.28592
Bispyribac-sodium (Positive Control)28.59598
4,6-Dimethoxy-2-phenoxypyrimidine (Unsubstituted)120.46075
Negative Control (Solvent Blank)N/A00

Note: Control percentages represent average visual injury across mixed broadleaf and grass weed species at 150 g a.i./ha.

References

  • 866136-43-8 | 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine - ChemScene -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsINdIEZBpD3ypsanr0MRxyK-ABtQ8chDZPsequQhKALRy_wSkLHwgQh5s4sGmGT7yR7QfCLKx5w8yQQuUa006NQDQnpe8_94iJLLdUCT3gXAx8rpd-5jjpZoa4aPTbpp8Y6ptYfXmsUtbsJTX]
  • Inhibition of Plant Acetolactate Synthase by Herbicides, Pyrimidinylsalicylic Acids - ResearchGate -[https://vertexaisearch.cloud.google.
  • Bispyribac - PubChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiCoTX0n6Uej38hk05P_86Lqs2_aBaMpU_clUVV1Pg8qrNDJexcWsSgUba0p2pJcihQFj0-9zyY3Fm0uNo7OVXfuFKvER6FfA-C9RyOhuRoO1Osa4FXrXtxipCYd1MFzd0OWAu1kF0dfsZWPbSq2o=]
  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - Semantic Scholar -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP8VV_mzuoHJxY06002jEapjsrONGXz_7Q9DwfEv9xidqp1j3wT_X9T5FB_68mGysWNAJUzzOECoNXLuAcHMmIvxuuHuSUfMcqPhrFEhfaM6AijMAcptmQbzmmKps9FCfNykm9GVv6xIy24_YrHF0Qq3Z_ug8_3g4fOxi_IL7HlDc1hVslbsttvA==]
  • Orthosulfamuron PESTANAL, analytical standard - Sigma-Aldrich -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTfRxbq9IGZIf2TMRAFxL_pOBqZGBOpEoWCzGn7hVxYhx3wRNWotdVDnGYZqoTfqEH1SAJmupy5ra3SB_8a8z95zZoBp0L7zcoGcu11ae42OaZaAeEpswZZmvsOoKEXQxruXXLjYeVhselo5ptWEfY]

Sources

Application Note: 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8)[1] is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[2]. Characterized by an electron-deficient pyrimidine core modulated by electron-donating methoxy groups, this intermediate serves as a critical linchpin for developing ATP-competitive kinase inhibitors, endothelin receptor antagonists, and targeted protein degraders (PROTACs).

This guide provides authoritative, self-validating protocols for the synthesis and downstream functionalization of this scaffold, focusing on the causality behind reagent selection and reaction conditions.

Physicochemical & Structural Profiling

Understanding the steric and electronic topology of this molecule is essential for predicting its reactivity. The C4 and C6 methoxy groups deactivate the pyrimidine ring slightly compared to unsubstituted pyrimidines, yet the C2 position remains highly susceptible to nucleophilic aromatic substitution (SNAr) under specific catalytic conditions[3].

Table 1: Physicochemical Properties [1]

PropertyValue
CAS Number 866136-43-8
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
SMILES COC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC
Topological Polar Surface Area (TPSA) 62.7 Ų
Purity Standard ≥98% (HPLC)

Mechanistic Rationale: The Pyrimidine-Ether Scaffold

In drug design, the 4,6-dimethoxypyrimidine moiety is a privileged pharmacophore[2]. The addition of the 4-methoxyphenoxy group at the C2 position provides two distinct synthetic vectors:

  • C2-Amination (Displacement): The aryloxy group can function as a leaving group when reacted with aliphatic or aromatic amines, facilitating the synthesis of 2-aminopyrimidines—a ubiquitous motif in kinase inhibitors.

  • Phenolic Unmasking: The para-methoxy group on the phenyl ring can be selectively demethylated to reveal a reactive phenol. This phenol acts as an ideal anchoring point for attaching PEGylated linkers in PROTACs or Antibody-Drug Conjugates (ADCs).

SyntheticUtility Core 4,6-Dimethoxy-2- (4-methoxyphenoxy)pyrimidine CAS: 866136-43-8 SNAr C2-Amination (SNAr Displacement) Core->SNAr Amines, Heat Demethyl Selective Demethylation (Phenolic Handle) Core->Demethyl BBr3, -78°C Kinase Kinase Inhibitor Scaffolds SNAr->Kinase Cross-Coupling PROTAC PROTAC / ADC Linker Conjugation Demethyl->PROTAC Alkylation / PEGylation

Divergent synthetic utility of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine in drug discovery.

Application Workflow 1: Sulfinate-Catalyzed Synthesis of the Intermediate

The synthesis of 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine from 2-chloro-4,6-dimethoxypyrimidine (CDMT) and 4-methoxyphenol is traditionally sluggish due to the poor nucleophilicity of the phenoxide. However, the introduction of a sulfinate catalyst dramatically accelerates the SNAr reaction[3],[4].

Causality of Experimental Choices:

  • Sodium p-Toluenesulfinate (Catalyst): Acts as a highly nucleophilic intermediate that rapidly displaces the C2-chloride to form a reactive pyrimidinyl sulfone. The sulfone is subsequently displaced by the 4-methoxyphenoxide at a rate significantly faster than the direct displacement of the chloride[3].

  • Potassium Carbonate (K₂CO₃): A mild base sufficient to deprotonate 4-methoxyphenol without causing hydrolytic degradation of the CDMT starting material.

  • DMF (Solvent): A polar aprotic solvent that solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion to drive the substitution.

Protocol A: Sulfinate-Catalyzed Etherification
  • Preparation: In an oven-dried 250 mL round-bottom flask under an N₂ atmosphere, dissolve 2-chloro-4,6-dimethoxypyrimidine (10.0 mmol) and 4-methoxyphenol (11.0 mmol) in anhydrous DMF (50 mL).

  • Catalyst & Base Addition: Add anhydrous K₂CO₃ (15.0 mmol) followed by sodium p-toluenesulfinate (1.0 mmol, 10 mol%).

  • Thermal Activation: Heat the suspension to 80°C and stir vigorously for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the CDMT is fully consumed.

  • Workup: Cool to room temperature. Quench with distilled water (100 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient: 10% to 20% EtOAc in Hexanes).

  • Self-Validation (QC): Verify the product via LC-MS (Target m/z: 263.1 [M+H]⁺) and ¹H-NMR (look for defining singlets at ~3.80 ppm corresponding to the methoxy groups).

ProtocolWorkflow Step1 1. Reagent Mixing CDMT + 4-Methoxyphenol Step2 2. Catalyst & Base Add Sodium p-Toluenesulfinate & K2CO3 Step1->Step2 Step3 3. Thermal Activation Stir at 80°C in DMF for 12h Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc / Wash with Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hex/EtOAc) Step4->Step5 QC QC Validation LC-MS: m/z 263.1 [M+H]+ Step5->QC

Step-by-step workflow for the sulfinate-catalyzed synthesis of the pyrimidine intermediate.

Table 2: Reaction Optimization Summary for Protocol A

Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
NoneK₂CO₃DMF802441
Sodium p-Toluenesulfinate (10%)K₂CO₃DMF801289
Sodium p-Toluenesulfinate (10%)Cs₂CO₃MeCN801292

Application Workflow 2: Selective Demethylation for PROTAC Linker Conjugation

To utilize this scaffold in targeted protein degradation, the 4-methoxy group on the phenyl ring must be cleaved to a phenol, allowing for subsequent etherification with a PEG-halide linker.

Causality of Experimental Choices:

  • Boron Tribromide (BBr₃): A strong Lewis acid that coordinates to the ethereal oxygen to facilitate methyl cleavage.

  • Cryogenic Temperature Control (-78°C): The pyrimidine methoxy groups are electronically deactivated by the adjacent electron-withdrawing nitrogen atoms. By strictly controlling the temperature at -78°C during BBr₃ addition, selective coordination and cleavage occur exclusively at the more electron-rich phenyl methoxy group. This prevents the over-demethylation of the pyrimidine core.

Protocol B: Selective Phenolic Unmasking
  • Preparation: Dissolve 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine (5.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add a 1.0 M solution of BBr₃ in DCM (5.5 mmol, 1.1 eq). Critical Step: Strict stoichiometric control (1.1 eq) and cryogenic temperatures are mandatory to prevent the cleavage of the pyrimidine methoxy groups.

  • Reaction Progression: Stir at -78°C for 1 hour, then gradually warm the vessel to 0°C over 2 hours.

  • Quenching & Workup: Carefully quench the reaction at 0°C with saturated aqueous NaHCO₃ (20 mL) to neutralize excess BBr₃ and prevent acidic hydrolysis of the pyrimidine ring. Extract with DCM (3 × 30 mL).

  • Self-Validation (QC): Analyze the crude product via ¹H-NMR. The disappearance of the 3H singlet corresponding to the phenyl methoxy group (~3.78 ppm) while retaining the 6H singlet for the pyrimidine methoxy groups (~3.85 ppm) confirms successful and selective demethylation.

References

  • Google Patents. (2003). Process for chemically synthesizing 2,6-bis[(4,6-dimethoxypyrimidine-2-yl) oxy] sodium benzoate (CN1396157A).
  • ResearchGate / Tetrahedron. (2000). The use of sulfinates greatly enhances the rate of substitution in the reaction of 2-chloro-4,6-dimethoxypyrimidine with alkoxy or aryloxy nucleophiles. Retrieved from:[Link]

Sources

High-Throughput Screening Assays for Pyrimidine Derivatives: From Kinase Inhibition to Covalent Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Because the pyrimidine ring acts as a bioisostere for the adenine ring of ATP, it is uniquely suited to occupy the hinge region of various ATP-dependent enzymes[1]. To date, the pyrimidine core has been utilized extensively to construct kinase inhibitors, including multiple FDA-approved drugs[1].

Recent structural optimization has expanded the utility of pyrimidines far beyond traditional reversible kinase inhibition. By functionalizing the C2, C4, and C6 positions, researchers can finely tune kinome-wide selectivity. For example, pyrazolo[3,4-d]pyrimidines have been optimized to selectively target ATR and RET kinases while minimizing off-target effects[2]. Furthermore, the introduction of specific electrophilic warheads has enabled pyrimidine derivatives to act as potent covalent inhibitors. Phenylpyrimidine derivatives have been identified as selective JAK3 antagonists by forming a covalent bond with the Cys909 residue[3], and recent high-throughput screening (HTS) campaigns have discovered 2-sulfonyl/sulfonamide pyrimidines as novel covalent inhibitors of WRN helicase activity, a synthetic lethal target in microsatellite unstable cancers[4].

To successfully identify these diverse mechanisms of action, screening funnels must employ orthogonal, self-validating HTS assays. This application note outlines the theoretical grounding and step-by-step protocols for screening pyrimidine libraries using Multiplexed Biochemical Assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and DNA-Encoded Library Technology (DELT)[5].

Visualizing the Screening Architecture

Workflow A Pyrimidine Library (DELs & Small Molecules) B Primary HTS (TR-FRET / Luminescence) A->B C Hit Identification (Z'-factor > 0.5) B->C D Orthogonal Validation (Biophysical / Cell-based) C->D E Lead Optimization (SAR & Kinome Profiling) D->E

HTS workflow for pyrimidine-based drug discovery.

Mechanism Target Target Enzyme (e.g., Kinase / Helicase) Pocket ATP Binding Pocket (Hinge Region) Target->Pocket Rev Reversible Binding (Aminopyrimidines) Pocket->Rev Hydrogen Bonds Cov Covalent Binding (2-Sulfonyl Pyrimidines) Pocket->Cov Cys Alkylation Inhibition Enzyme Inhibition (Signal Arrest) Rev->Inhibition Cov->Inhibition

Binding mechanisms of pyrimidine derivatives in target enzymes.

Quantitative Data Summary: Pyrimidine HTS Hit Profiles

The structural versatility of the pyrimidine core allows it to be directed against a wide array of targets. Table 1 summarizes representative pyrimidine derivatives identified through HTS, highlighting their target, mechanism of action, and binding affinity.

Table 1: Representative Pyrimidine Derivatives and HTS Hit Profiles

Scaffold / DerivativePrimary TargetMechanism of ActionPotency (IC₅₀ / Kᵢ)Reference
Aminopyrimidine (GSK8612) TBK1 KinaseReversible ATP-competitiveHigh potency (nanomolar)[1]
Pyrazolo[3,4-d]pyrimidine ATR KinaseReversible ATP-competitiveIC₅₀ = 66.0 nM[2]
Phenylpyrimidine JAK3 KinaseCovalent (Cys909 alkylation)High pIC₅₀[3]
2-Sulfonyl Pyrimidine (H3B-960) WRN HelicaseCovalent InhibitorIC₅₀ = 22 nM[4]
Pyrimidine-based DEL (M-1) BRD4Reversible Affinity BindingKᵢ = 0.91 μM[5]

Experimental Protocols

Protocol 1: Multiplexed HTS for Covalent WRN Helicase Inhibitors

Causality & Rationale: Identifying covalent inhibitors for mechanochemical enzymes like WRN requires monitoring multiple domains simultaneously. A multiplexed assay prevents false positives by distinguishing true helicase uncoupling from non-specific ATPase inhibition[4]. Self-Validating System: By measuring ATPase activity (via luminescence) and helicase unwinding (via fluorescence quenching) in the same well, the system self-validates. A compound that quenches fluorescence but leaves luminescence intact is flagged as an assay artifact (e.g., a DNA intercalator).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer containing 20 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

  • Substrate Assembly: Anneal a fluorophore-labeled DNA strand (e.g., Cy5) to a quencher-labeled complementary strand (e.g., BHQ2) to form the helicase substrate.

  • Compound Dispensing: Acoustically dispense 10 nL of 2-sulfonyl pyrimidine library compounds (in 100% DMSO) into a 1536-well microplate.

  • Enzyme Addition: Add 2 μL of full-length recombinant WRN protein (final concentration 10 nM) to the wells. Incubate for 60 minutes at room temperature to allow covalent bond formation.

  • Reaction Initiation: Add 2 μL of a substrate mix containing 1 mM ATP and 50 nM annealed DNA substrate.

  • Readout 1 (Helicase Activity): After 30 minutes, read the plate on a multimode reader (Excitation 640 nm / Emission 680 nm). An increase in fluorescence indicates DNA unwinding; inhibitors will suppress this signal.

  • Readout 2 (ATPase Activity): Add 2 μL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Incubate for 10 minutes and read luminescence. High luminescence indicates unconsumed ATP (ATPase inhibition).

Protocol 2: TR-FRET Assay for Reversible Kinase Inhibition

Causality & Rationale: For reversible aminopyrimidines targeting kinases like TBK1 or ATR[1][2], TR-FRET is the gold standard. The time-resolved measurement eliminates short-lived background fluorescence common in large synthetic libraries. Self-Validating System: TR-FRET utilizes a ratiometric readout (Emission 665 nm / Emission 615 nm). This internal ratio normalizes well-to-well dispensing variations and flags auto-fluorescent pyrimidine derivatives that would otherwise appear as false positives.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well low-volume plate, dispense 100 nL of pyrimidine compounds.

  • Enzyme/Substrate Addition: Add 5 μL of a master mix containing the target kinase (e.g., 1 nM ATR) and a biotinylated peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA). Note: EGTA is critical to chelate calcium and prevent non-specific protease activity.

  • ATP Initiation: Add 5 μL of ATP at a concentration equal to the enzyme's apparent Kₘ. This ensures competitive inhibitors are accurately ranked. Incubate for 60 minutes.

  • Detection Phase: Add 10 μL of Detection Buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate using a TR-FRET compatible reader (Excitation 340 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values.

Protocol 3: DNA-Encoded Library (DEL) Affinity Selection

Causality & Rationale: DNA-encoded library technology (DELT) allows for the rapid generation and interrogation of large-scale pyrimidine-focused libraries[5]. By linking each pyrimidine derivative to a unique DNA barcode, billions of compounds can be screened in a single tube. Self-Validating System: Hits identified via Next-Generation Sequencing (NGS) are synthesized "off-DNA" and subjected to orthogonal biophysical validation (e.g., Fluorescence Polarization) to confirm true target affinity[5].

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein (e.g., His-tagged BRD4) onto magnetic Ni-NTA beads.

  • Library Incubation: Incubate the pyrimidine-focused DEL (containing up to 10⁸ compounds) with the immobilized target in Selection Buffer (PBS, 0.05% Tween-20, 1 mg/mL sheared salmon sperm DNA to prevent non-specific DNA binding) for 1 hour at 4°C.

  • Stringent Washing: Wash the beads 5–7 times with Selection Buffer to remove unbound and weakly bound library members.

  • Elution: Elute the tightly bound pyrimidine-DNA conjugates by heating the beads to 85°C for 10 minutes or by adding imidazole to outcompete the His-tag.

  • Deconvolution: Amplify the eluted DNA barcodes via qPCR and sequence using NGS. Enrichments are calculated relative to a no-target control.

  • Validation: Synthesize the top enriched pyrimidine cores without the DNA tag and validate binding using a secondary biophysical assay.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Journal of Medicinal Chemistry - ACS Public
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Medicinal Chemistry
  • High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using comput
  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries PMC / ACS Medicinal Chemistry Letters
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay PubMed

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of crude 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this key chemical intermediate.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The most common synthesis route for 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 4-methoxyphenol in the presence of a base.

Understanding this synthetic pathway is crucial for anticipating potential impurities in your crude product. The primary impurities you are likely to encounter are:

  • Unreacted Starting Materials:

    • 2-chloro-4,6-dimethoxypyrimidine

    • 4-methoxyphenol

  • Byproducts:

    • 4,6-dimethoxy-2-hydroxypyrimidine (from hydrolysis of the starting material)

    • Salts (formed from the base used in the reaction)

The purification strategy should be designed to effectively remove these specific impurities.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Issue 1: My crude product is an oil and won't solidify.

  • Potential Cause: This is often due to the presence of residual solvent or unreacted 4-methoxyphenol, which can act as a eutectic mixture with the product, depressing its melting point.

  • Solution:

    • Solvent Removal: Ensure all reaction solvent has been thoroughly removed under reduced pressure. For high-boiling point solvents like DMF or DMSO, a high-vacuum pump may be necessary.

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are more soluble, such as hexanes or diethyl ether. This can often induce crystallization of the desired product.

Issue 2: After recrystallization, the yield is very low.

  • Potential Cause:

    • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[1]

    • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product in the mother liquor.

  • Solution:

    • Solvent Screening: Perform small-scale solvent screening to find the ideal recrystallization solvent. A good solvent will dissolve the crude product when hot but will have low solubility when cold.

    • Mixed-Solvent System: A mixed-solvent system can be highly effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid. Allow the solution to cool slowly.[1][2]

Issue 3: Column chromatography is not separating the product from a close-running impurity.

  • Potential Cause: The polarity of the mobile phase may not be optimal for separating compounds with similar Rf values.

  • Solution:

    • Optimize the Mobile Phase: Use a less polar solvent system to increase the retention times of all components on the silica gel, which can improve separation.

    • Gradient Elution: Employ a shallow gradient elution, slowly and gradually increasing the polarity of the mobile phase. This can effectively resolve closely eluting compounds.

    • Alternative Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina.

III. Frequently Asked Questions (FAQs)

Q1: What are the best initial techniques to try for purifying crude 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine?

A1: For most routine purifications of this compound, a well-executed recrystallization is often sufficient to achieve high purity. If the crude material is particularly impure or contains compounds with similar solubility profiles, flash column chromatography is the recommended next step.

Q2: How can I quickly assess the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[3] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can quickly identify the fractions containing the pure product.

Q3: What is a good starting solvent system for TLC analysis and column chromatography?

A3: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. A 4:1 or 3:1 ratio of hexanes to ethyl acetate is often a reasonable starting point. You can then adjust the ratio to achieve an Rf value of approximately 0.3 for your desired product, which is ideal for column chromatography separation.

Q4: My purified product has a yellowish tint. How can I remove colored impurities?

A4: Colored impurities can sometimes be removed by treating a solution of your compound with a small amount of activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter the solution through a pad of celite to remove the carbon before proceeding with recrystallization or solvent removal.

IV. Experimental Protocols

Protocol 1: Recrystallization using a Mixed-Solvent System

This protocol is a general guideline. The optimal solvent ratio may need to be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine in a minimal amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol assumes a moderately polar product and is a starting point for optimization.

Table 1: Flash Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of hexanes and ethyl acetate
Initial Eluent 95:5 (v/v) Hexanes:Ethyl Acetate
Final Eluent 80:20 (v/v) Hexanes:Ethyl Acetate (or as determined by TLC)
Sample Loading Dry loading is preferred for better resolution.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient: Gradually increase the proportion of ethyl acetate in the mobile phase to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Purification

Purification_Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization pure_product Pure Product recrystallization->pure_product Successful oily_product Product is an Oil recrystallization->oily_product Fails low_yield Low Yield recrystallization->low_yield Fails impure_after_recrys Still Impure recrystallization->impure_after_recrys Fails column_chromatography Perform Flash Column Chromatography column_chromatography->pure_product Successful poor_separation Poor Separation column_chromatography->poor_separation Fails triturate Triturate with non-polar solvent oily_product->triturate solvent_screen Screen for better solvent/mixed-solvent system low_yield->solvent_screen impure_after_recrys->column_chromatography optimize_gradient Optimize eluent gradient poor_separation->optimize_gradient triturate->recrystallization solvent_screen->recrystallization optimize_gradient->column_chromatography

Caption: Troubleshooting logic for purification issues.

Diagram 2: Generalized Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start_materials 2-chloro-4,6-dimethoxypyrimidine + 4-methoxyphenol reaction SNAr Reaction start_materials->reaction crude_product Crude Product reaction->crude_product recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography If Recrystallization Fails purity_check Purity Analysis (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Purity < 98% pure_product Pure 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine purity_check->pure_product Purity > 98%

Caption: Generalized synthesis and purification workflow.

VI. References

  • Chen, J., et al. (2009). Synthesis and antifungal activity of novel 2-(substituted-phenoxy)-4,6-dimethoxypyrimidine derivatives. Chinese Journal of Organic Chemistry, 29(10), 1631-1635.

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10477-10479.

  • University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Orochem Technologies Inc. (n.d.). Flash Columns & Chromatography Systems. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453.

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

Sources

Pyrimidine Synthesis Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during both the chemical synthesis (Biginelli multicomponent reactions) and biocatalytic de novo synthesis (enzymatic assays) of pyrimidines.

This guide abandons rigid, theoretical templates in favor of field-proven, causality-driven troubleshooting. Every solution provided here is designed to establish a self-validating experimental system, ensuring that you can identify, track, and eliminate by-products before they compromise your drug development pipelines.

MODULE 1: Chemical Synthesis (The Biginelli Reaction)

The acid-catalyzed Biginelli reaction is the foundational multicomponent workflow for synthesizing dihydropyrimidinones (DHPMs), which serve as core scaffolds for calcium channel blockers and targeted oncology agents[1]. However, the reaction is notorious for diverging into dead-end by-product pathways if kinetics are not strictly controlled.

FAQ 1: Why am I seeing a massive Knoevenagel condensate peak in my LC-MS instead of the DHPM product?

The Causality: According to the definitive mechanistic reexamination by Kappe (1997)[2], the successful Biginelli reaction proceeds via an N-acyliminium ion intermediate formed by the initial condensation of the aryl aldehyde and urea. If your reaction conditions allow the aldehyde to react with the β -keto ester first, it triggers an aldol condensation, forming a highly stable Knoevenagel condensate. This is a thermodynamic sink; once formed, it severely retards urea incorporation, leaving you with unreacted starting materials and Knoevenagel by-products. The Fix: Pre-form the N-acyliminium ion. Mix the aldehyde, urea, and a Lewis acid catalyst (e.g., Cu(OTf)2​ ) for 10 minutes before introducing the β -keto ester.

FAQ 2: How do I minimize bis-ureide formation and unreacted aminals?

The Causality: Bis-ureides form when a massive excess of urea acts as a nucleophile against the N-acyliminium intermediate, outcompeting the enol form of the β -keto ester. The Fix: Abandon the outdated practice of using a 3x urea excess. Strictly control your stoichiometry to a 1:1:1.2 ratio (Aldehyde : β -keto ester : Urea) and utilize microwave irradiation to rapidly push the reaction over the activation energy barrier of the final cyclocondensation step.

Protocol 1: Optimized Microwave-Assisted Biginelli Reaction

This protocol utilizes kinetic control to bypass by-product formation.

  • Iminium Pre-formation: In a microwave-safe vessel, combine 1.0 mmol of aryl aldehyde, 1.2 mmol of urea, and 10 mol% Cu(OTf)2​ in 3 mL of ethanol. Stir at room temperature for 10 minutes to establish the N-acyliminium intermediate.

  • Cyclocondensation: Add 1.0 mmol of the β -keto ester (e.g., ethyl acetoacetate). Seal the vessel and subject it to microwave irradiation (80°C, 150 W) for exactly 15 minutes.

  • Self-Validating System (Checkpoint): Before proceeding to isolation, spot the crude mixture on a silica TLC plate alongside the pure aldehyde. A persistent aldehyde spot combined with a new, highly UV-active spot at a higher Rf​ indicates Knoevenagel condensate formation. Confirm by taking a crude ATR-FTIR spectrum; the absence of a sharp alkene C=C stretch at ~1620 cm⁻¹ validates that your reaction successfully bypassed the Knoevenagel dead-end.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting DHPM precipitate, wash with cold water to remove unreacted urea and catalyst, and recrystallize from hot ethanol.

MODULE 2: Biocatalytic De Novo Synthesis Assays

For researchers screening oncology and autoimmune compounds, in vitro assays of the de novo pyrimidine synthesis pathway (CAD complex, DHODH, UMPS) are critical[3]. Artifacts in these assays frequently lead to false-positive inhibitor hits.

FAQ 3: My CPS-II / ATCase assay is showing high background noise and artifactual enzyme inhibition. What is the by-product causing this?

The Causality: The first committed step of pyrimidine synthesis relies on carbamoyl phosphate (CP). CP is highly thermolabile ( t1/2​≈5 min at 37°C) and spontaneously decomposes into phosphate and cyanate ( CNO− )[4]. Cyanate is a promiscuous, reactive electrophile that carbamylates nucleophilic lysine residues on your target enzymes, leading to irreversible, artifactual inhibition. The Fix: Never use pre-thawed or room-temperature CP. Prepare CP solutions fresh on ice immediately before initiating the assay, and limit continuous assay read times to under 15 minutes to prevent cyanate accumulation.

FAQ 4: In my DHODH assay, I'm detecting high levels of reactive oxygen species (ROS) instead of orotate. Why?

The Causality: Dihydroorotate dehydrogenase (DHODH) couples the oxidation of dihydroorotate to the reduction of ubiquinone (CoQ) in the mitochondrial membrane. In in vitro setups, if the assay lacks sufficient or properly solubilized electron acceptors (like decylubiquinone), the electrons leak from the FMN cofactor directly to dissolved molecular oxygen, generating superoxide ( O2−​ ) as a toxic by-product. The Fix: Ensure your assay buffer contains decylubiquinone and that your detergent (e.g., 0.1% Triton X-100) is strictly above its critical micelle concentration (CMC) to keep the hydrophobic electron acceptor bioavailable.

Protocol 2: Validated DHODH Enzymatic Assay

This protocol ensures strict electron coupling to prevent ROS by-products.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 0.1 mM decylubiquinone, and 0.05 mM DCIP (2,6-dichlorophenolindophenol) as the terminal colorimetric electron sink.

  • Baseline Establishment & Self-Validation: Add 10 nM purified recombinant DHODH to the buffer in a cuvette. Monitor the absorbance at 600 nm for 3 minutes before adding the substrate. A perfectly flat baseline validates that your electron acceptor (DCIP) is not spontaneously degrading or reacting with background ROS.

  • Reaction Initiation: Spike in 0.5 mM dihydroorotate. The ΔA600​ must drop linearly as DCIP is reduced.

  • Orthogonal Validation: Spike the well with 10 µM teriflunomide (a known DHODH inhibitor). The immediate cessation of the absorbance drop self-validates that the signal is strictly DHODH-driven and not an artifactual side-reaction.

Quantitative By-Product Analysis

Summarizing the analytical signatures of pyrimidine synthesis by-products allows for rapid identification and mitigation during experimental workflows.

Target ProductCommon By-ProductAnalytical Signature (By-Product)Causality / MechanismMitigation Strategy
DHPM (Chemical)Knoevenagel Condensate LC-MS: [M+H]+ lacks urea mass.IR: Strong C=C stretch at ~1620 cm⁻¹Aldol condensation of aldehyde and β -keto ester outcompetes urea addition.Pre-form N-acyliminium ion; use Lewis acid catalyst (e.g., Cu(OTf)2​ ).
DHPM (Chemical)Bis-ureide LC-MS: [M+H]+ shows +60 Da (extra urea incorporation).Nucleophilic attack of excess urea on the N-acyliminium intermediate.Strictly control stoichiometry (1:1:1.2); avoid massive urea excess.
Carbamoyl Aspartate (Biocatalytic)Cyanate ( CNO− ) Artifactual enzyme inhibition; mass shift (+43 Da) on target protein via intact MS.Thermolysis of carbamoyl phosphate ( t1/2​≈5 min at 37°C).Prepare CP fresh on ice; limit assay time to <15 mins.
Orotate (Biocatalytic)Superoxide ( O2−​ ) Positive signal in WST-1/NBT reduction assays independent of UMPS downstream.Electron leak from DHODH to dissolved O2​ due to lack of CoQ sink.Supplement assay with decylubiquinone above critical micelle concentration.

Mechanistic Visualizations

Biginelli Aldehyde Aryl Aldehyde Acyliminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Acyliminium + Urea (Acid Catalyzed) Knoevenagel Knoevenagel Condensate (By-product) Aldehyde->Knoevenagel + β-Keto Ester (Side Reaction) BisUreide Bis-ureide (By-product) Aldehyde->BisUreide + Excess Urea Urea Urea Urea->Acyliminium KetoEster β-Keto Ester KetoEster->Knoevenagel DHPM Dihydropyrimidinone (DHPM) (Target Product) KetoEster->DHPM Acyliminium->DHPM + β-Keto Ester (Nucleophilic Addition)

Mechanistic divergence in the Biginelli reaction highlighting target DHPM vs. common by-products.

DeNovo Glutamine Glutamine + HCO3- CP Carbamoyl Phosphate Glutamine->CP CPS II CA Carbamoyl Aspartate CP->CA ATCase (+ Aspartate) Degradation Cyanate + PO4 (Spontaneous By-product) CP->Degradation Thermolysis DHO Dihydroorotate CA->DHO Dihydroorotase Orotate Orotate DHO->Orotate DHODH ROS Superoxide (ROS) (Uncoupled By-product) DHO->ROS e- Leak to O2 UMP UMP (Target) Orotate->UMP UMPS (+ PRPP)

De novo pyrimidine biosynthesis pathway illustrating points of artifactual by-product generation.

References
  • Title : A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate Source : PubMed (Journal of Organic Chemistry) URL :[Link][2]

  • Title : Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases Source : PMC (Proceedings of the National Academy of Sciences) URL :[Link][4]

  • Title : Biginelli reaction Source : Wikipedia URL :[Link][1]

Sources

Technical Support Center: Troubleshooting Low Efficacy in Herbicidal Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for herbicidal assays. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low or inconsistent herbicide efficacy in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. This resource is structured as a series of frequently asked questions (FAQs) that address specific problems, from initial experimental design to final data interpretation.

Section 1: Experimental Design & Setup

This section addresses foundational issues that can compromise an assay before the first treatment is ever applied. Careful planning and execution in this phase are critical for reliable and reproducible results.

Q1: My results are highly variable, even in my untreated control group. What could be the cause?

Inconsistent results often originate from a lack of uniformity in the biological and environmental components of your assay.

  • Plant Material Variability : The primary source of variability is often the plants themselves. Ensure that all plants used in an assay are at the same growth stage (e.g., 2-3 leaf stage or BBCH 12-13)[1][2]. Using seeds from a single, reputable source can minimize genetic variation. If collecting seeds from the field, sample from at least 30 randomly selected plants to create a representative population sample[1].

  • Non-uniform Growth Conditions : Inconsistent environmental conditions across your growth area can lead to significant differences in plant development. Microclimates can exist even within a single greenhouse or growth chamber. Regularly rotate the positions of your pots or trays to average out the effects of variations in light, temperature, and airflow.[3]

  • Substrate Inconsistency : The soil or potting medium can be a major factor. Use a homogenized, consistent substrate for all pots. For soil-active herbicides, be aware that soil texture and organic matter levels can significantly affect herbicide availability and efficacy[3][4]. Using steamed field soil can help standardize the substrate[2].

Q2: I'm testing a new compound, but I'm not seeing any phytotoxicity, even at high concentrations. Is my compound inactive, or is something wrong with my assay?

When a new compound shows no activity, it's crucial to validate the assay system itself before concluding the compound is inert. This is a core principle of creating a self-validating system.

  • Inclusion of a Positive Control : Every assay must include a positive control—a herbicide with a known mode of action and predictable efficacy on your chosen plant species. If the positive control works as expected, it confirms that your plant material is healthy, the application method is effective, and the growth conditions are suitable for observing herbicidal effects. Failure of the positive control points to a systemic issue with the assay itself.

  • Compound Formulation & Solubility : Is your compound being delivered to the plant effectively? Many novel compounds have poor water solubility. Ensure you are using an appropriate solvent and/or surfactant system to get the compound into solution and facilitate its uptake by the plant. The formulation can significantly impact efficacy; for example, liquid formulations may be more effective than granular ones for certain applications[5]. Always include a "vehicle control" (the formulation mixture without the test compound) to ensure the formulation itself isn't causing any effects.

  • Mode of Action Considerations : Some herbicides require specific conditions to be active. For instance, herbicides that inhibit photosynthesis (e.g., Group G herbicides) require light to show efficacy[4][6]. If you are testing in low-light conditions, you may not observe the expected phytotoxicity.

Section 2: Herbicide Formulation & Application

The method of preparing and applying the herbicide is a common source of error that can lead to the underestimation of a compound's true efficacy.

Q3: My dose-response curve is flat or non-sigmoidal. What does this indicate?

A flat or erratically shaped dose-response curve often points to problems with herbicide preparation and application, assuming the plant material is uniform.

  • Incorrect Dilution Series : Double-check all calculations for your serial dilutions. A simple mathematical error can lead to a dose range that is too narrow or entirely outside the active window of the compound. It is advisable to use a wider range of concentrations in initial screening experiments.

  • Water Quality Issues : The quality of the water used for preparing spray solutions can dramatically affect herbicide performance. Water with a pH above 8 can reduce the efficacy of many herbicides through alkaline hydrolysis[4]. The presence of certain cations (e.g., Ca²⁺, Mg²⁺) in hard water can antagonize herbicides like glyphosate.

  • Improper Application : Ensure your sprayer is correctly calibrated to deliver the intended volume (e.g., 200 L/ha)[2]. Inconsistent application, either too little or too much, will destroy the dose-response relationship. For whole-plant assays, a cabinet sprayer is essential for uniform coverage[7]. The nozzle height and pressure must be kept constant[7].

Workflow for Preparing and Applying Herbicides

This workflow helps ensure consistency and accuracy in herbicide application.

G cluster_prep Preparation Phase cluster_app Application Phase cluster_post Post-Application calc 1. Calculate Dilutions (Check Math!) water 2. Check Water Quality (pH 6-8 ideal) calc->water mix 3. Prepare Stock & Serial Dilutions (Add Adjuvants Last) water->mix calib 4. Calibrate Sprayer (Volume, Pressure, Nozzle) mix->calib Proceed to Application apply 5. Apply Treatment (Uniform Coverage) calib->apply clean 6. Clean Equipment (Prevent Cross-Contamination) apply->clean post_app 7. Return Plants to Controlled Environment

Caption: A standardized workflow for herbicide preparation and application.

Section 3: Post-Application & Environmental Factors

The environment following herbicide application is not passive; it actively influences absorption, translocation, and metabolism, thereby dictating the ultimate efficacy of the treatment.

Q4: I applied the herbicide correctly, but the efficacy is still lower than expected. Could environmental conditions be the problem?

Absolutely. Environmental conditions that cause plant stress will almost always reduce the efficacy of systemic herbicides[8]. Conditions that favor active plant growth generally favor herbicide performance[4].

  • Temperature : Both high and low temperature stress can reduce herbicide efficacy. High temperatures (>35°C) can cause leaf cuticles to dehydrate, reducing absorption of water-soluble herbicides like glyphosate[4][6]. Cold weather slows plant metabolism and translocation, reducing the speed and effectiveness of systemic compounds[8].

  • Humidity : High humidity is generally favorable for herbicide uptake. It slows the drying of spray droplets on the leaf surface, allowing more time for absorption. Additionally, plants grown in high humidity tend to have thinner cuticles, which are easier for herbicides to penetrate[4][6].

  • Light Intensity : Light is crucial for herbicides that act on photosynthesis[6]. However, continuous high light levels can cause plant cuticles to thicken, making absorption more difficult for some herbicides[4].

Table 1: Impact of Key Environmental Factors on Herbicide Efficacy
FactorConditionGeneral Impact on EfficacyRationale
Temperature Too High (>35°C) or Too Low (<15°C)Decreased Plant stress reduces metabolic activity and translocation. High temps can also dehydrate the leaf surface, hindering absorption[4][8].
Humidity LowDecreased Spray droplets dry quickly, reducing absorption time. Plant cuticles may be thicker and less hydrated, impeding penetration[6].
Light Low IntensityDecreased (for some MOAs) Essential for the activity of photosynthetic inhibitors (e.g., Groups 5, 14, 22)[6]. Slows overall plant growth and translocation.
Moisture Drought StressDecreased Reduces translocation within the plant. Plants develop thicker cuticles, and dust on leaves can form a physical barrier to absorption[4].
Rainfall Soon After ApplicationDecreased The herbicide can be washed off the leaf surface before it has a chance to be absorbed. Water-soluble herbicides require longer rain-free periods than oil-based ones[6].
Section 4: Data Analysis & Interpretation

Q5: How should I properly analyze and interpret my dose-response data?

  • Use Non-linear Regression : The relationship between herbicide dose and plant response is biological and therefore non-linear. The log-logistic model is a widely accepted and robust method for analyzing dose-response data in weed science[10][11]. Linear regression is generally inappropriate as it does not accurately describe the data at the extremes of the dose range[9][10].

  • Key Parameters (ED₅₀ and Slope) : The most important parameter derived from the dose-response curve is the ED₅₀ (Effective Dose, 50%), also known as GR₅₀ (Growth Reduction, 50%) or LD₅₀ (Lethal Dose, 50%). This is the dose required to inhibit growth or cause mortality by 50% and is the primary measure of efficacy[12]. The slope of the curve around the ED₅₀ is also important; a steep slope indicates a rapid change in response with a small change in dose[11].

  • Statistical Comparison : Do not simply compare ED₅₀ values by eye. Proper statistical tests must be used to determine if the difference between two or more dose-response curves is significant[9][10]. Packages like 'drc' in the R statistical environment are specifically designed for this purpose[12].

Interpreting Dose-Response Curves

D cluster_0 cluster_1 A Low ED50 (High Efficacy) E Effective Compound OR Highly Susceptible Plant A->E B High ED50 (Low Efficacy) F Ineffective Compound OR Resistant Plant B->F C Steep Slope (High Sensitivity) G Uniform Population Response C->G D Shallow Slope (Low Sensitivity) H Heterogeneous Population Response D->H

Caption: Interpreting key parameters of a dose-response curve.

Section 5: Advanced Troubleshooting: Suspected Herbicide Resistance

If you have systematically ruled out the issues above and still observe low efficacy, particularly if it's a known herbicide, you may be dealing with herbicide resistance.

Q6: I'm using a commercial herbicide that should be effective on my target weed, but it's failing. How do I confirm if the population is resistant?

Confirming herbicide resistance requires a structured, comparative approach. The core principle is to compare the suspected resistant population to a known susceptible population of the same species under controlled conditions[13].

  • Source Susceptible Biotypes : An essential component of any resistance assay is an appropriate susceptible reference population[13]. Without this baseline, you cannot definitively conclude that your test population is resistant.

  • Whole-Plant Bioassay : The most reliable method is a whole-plant dose-response assay conducted in a greenhouse[3][14]. This involves growing both the suspected resistant and known susceptible populations side-by-side and treating them with a range of herbicide doses, including the recommended field rate.

  • Resistance Factor (RF) : If resistance is present, the dose-response curve for the resistant population will be shifted to the right. The level of resistance can be quantified by calculating the Resistance Factor (RF), which is the ratio of the ED₅₀ of the resistant population to the ED₅₀ of the susceptible population (RF = ED₅₀-Resistant / ED₅₀-Susceptible).

Mechanisms of Herbicide Resistance

Understanding the potential mechanism can inform further investigation. Resistance mechanisms are broadly categorized as Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[15]

  • Target-Site Resistance (TSR) : Involves a mutation in the gene encoding the protein that the herbicide targets, preventing the herbicide from binding. This can also be due to increased expression (gene amplification) of the target protein[15][16].

  • Non-Target-Site Resistance (NTSR) : Includes any mechanism that reduces the amount of active herbicide reaching the target site. Common NTSR mechanisms are enhanced metabolic deactivation of the herbicide, reduced herbicide uptake or translocation, and sequestration of the herbicide away from the target site[15][17].

Section 6: Key Protocols & Methodologies

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from standard methodologies for confirming herbicide resistance and evaluating efficacy.[1][7][14]

  • Seed Germination & Plant Growth :

    • Sow seeds of both the test population and a known susceptible standard in trays filled with a commercial potting mix.

    • Once seedlings emerge, transplant individual, healthy seedlings of a uniform size into individual pots (e.g., 10 cm diameter)[2]. Aim for 3-4 plants per pot.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and irrigation until they reach the desired growth stage (typically BBCH 12-14, or 2-4 leaves)[1][2].

  • Herbicide Preparation :

    • Prepare a stock solution of the herbicide in an appropriate solvent/adjuvant mixture.

    • Perform a serial dilution to create at least 6-8 concentrations. The dose range should span from zero effect to complete mortality. Include a 0-dose (untreated) control.

    • Ensure all treatment solutions contain the same concentration of adjuvants (e.g., methylated seed oil at 1% v/v)[7].

  • Application :

    • Arrange pots in a randomized complete block design.

    • Apply herbicides using a calibrated cabinet sprayer to ensure uniform application[7]. Record the application volume, pressure, and speed.

    • Return plants to the controlled environment immediately after treatment. Do not water overhead for at least 24 hours to prevent washing the herbicide off the foliage.

  • Assessment :

    • Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete death)[7].

    • At the final assessment point (typically 21-28 days), harvest the aboveground biomass for each pot, place it in a labeled paper bag, and dry it in an oven until a constant weight is achieved[7].

  • Data Analysis :

    • Calculate the average dry weight for each treatment.

    • Express the dry weight of each treated pot as a percentage of the average dry weight of the untreated control.

    • Fit the data (percent reduction vs. herbicide dose) to a non-linear regression model, such as a three- or four-parameter log-logistic model, to determine the ED₅₀ values[11][12].

References
  • Log-Logistic Analysis of Herbicide Dose-Response Relationships - OUCI. (n.d.).
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. Retrieved from [Link]

  • Herbicide performance: Environmental factors. (n.d.). Hort Innovation. Retrieved from [Link]

  • Nandula, V. K. (2016). Herbicide resistance in weeds: Survey, characterization and mechanisms. Weed Biology and Management.
  • Impact of environmental factors on herbicide activity. (2025). GRDC. Retrieved from [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact. (2025). Contract Laboratory. Retrieved from [Link]

  • Streibig, J. C. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. Retrieved from [Link]

  • European Guidelines to conduct herbicide resistance tests. (2017). European Herbicide Resistance Working Group. Retrieved from [Link]

  • Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. (2024). HortTechnology. Retrieved from [Link]

  • How we test for herbicide resistance. (n.d.). Plantalyt GmbH. Retrieved from [Link]

  • Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. (2025). PLOS ONE. Retrieved from [Link]

  • Bayesian modeling of herbicide dose-response curves with maximum entropy priors. (n.d.). SciELO. Retrieved from [Link]

  • Nandula, V. K. (2019). Herbicide resistance in weeds: Survey, characterization, and mechanisms. CABI Digital Library. Retrieved from [Link]

  • Herbicide Resistance: Development and Management. (n.d.). New Mexico State University. Retrieved from [Link]

  • Yu, Q., & Powles, S. (2014). Mechanisms of evolved herbicide resistance. Annual Review of Plant Biology. Retrieved from [Link]

  • Climate Change Influence on Herbicide Efficacy and Weed Management. (n.d.). IntechOpen. Retrieved from [Link]

  • Factors affecting herbicide performance. (2024). Department of Primary Industries and Regional Development. Retrieved from [Link]

  • Testing for Damaging Herbicide Residues. (2018). ChemCERT. Retrieved from [Link]

  • Statistical modelling of dose response curves. (n.d.). Česká zemědělská univerzita v Praze. Retrieved from [Link]

  • Herbicide Formulations and their Importance. (2025). ResearchGate. Retrieved from [Link]

  • Detecting herbicide resistance. (n.d.). Agriculture and Horticulture Development Board. Retrieved from [Link]

Sources

I. Core FAQs: Structure-Activity Relationship (SAR) & Target Binding

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Optimization Center for Phenoxy-Pyrimidine Derivatives . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the complexities of optimizing phenoxy-pyrimidine scaffolds.

This guide moves beyond basic troubleshooting. It explores the causality behind structure-activity relationships (SAR) and provides self-validating experimental workflows to ensure your biological assays yield trustworthy, reproducible data.

Q1: Why are we transitioning from traditional quinazoline cores to phenoxy-pyrimidine scaffolds for kinase inhibition? A: The shift is driven by the need to overcome acquired drug resistance, particularly gatekeeper mutations (e.g., T790M in EGFR). Traditional quinazoline-based inhibitors often face steric clashes when the small threonine gatekeeper is mutated to a bulkier methionine[1]. The phenoxy-pyrimidine scaffold provides superior conformational flexibility. This flexibility allows the molecule to bypass the mutated gatekeeper and access deeper hydrophobic back pockets, restoring high binding affinity[2].

Q2: How does substitution on the terminal phenoxy ring dictate kinase selectivity? A: The terminal phenoxy group acts as a privileged pharmacophore that typically interacts with the β3 strand near the kinase hinge region[3]. The causality of selectivity lies in the electronic and steric nature of its substituents:

  • Hydrogen Bonding: Introducing a 4-methoxyphenoxy group forms critical hydrogen bonds with the hinge region, drastically improving potency against targets like CSF1R (IC50 = 4.6 nM)[4].

  • Steric Bulk: In Lck inhibitors, an unsubstituted phenoxy moiety yields potent inhibition ( Ki​ < 100 nM), but adding bulky halogens (like bromo or chloro groups) causes steric clashes, reducing affinity ( Ki​ > 100 nM)[5].

  • Selectivity Pockets: Adding a second phenoxy group (phenoxyphenoxy) forces the molecule into the specific selectivity pocket of Bruton's Tyrosine Kinase (BTK), preventing off-target binding to conserved kinome regions[4].

Q3: How can we rationally design a phenoxy-pyrimidine to act as a covalent, irreversible inhibitor? A: Covalent inhibition requires the precise spatial alignment of an electrophilic warhead with a nucleophilic residue (e.g., Cys797 in EGFR) within the ATP-binding pocket[1]. By incorporating a 3-acrylamidophenoxy substitution onto the pyrimidine core, the acrylamide acts as a Michael acceptor. This structural modification not only increases biochemical potency but also prolongs the target residence time, which is critical for sustained in vivo efficacy[6].

II. Quantitative SAR Data Summary

To facilitate rapid comparison, the following table synthesizes the impact of specific phenoxy-pyrimidine modifications on target kinase activity.

Compound ModificationTarget Kinase(s)IC50 (nM)Mechanistic Rationale
3-acrylamidophenoxy EGFR / ErbB-237 / 29Acrylamide warhead forms an irreversible covalent bond with Cys797[6].
3-cyanoacetamidophenoxy EGFR / ErbB-248 / 38Cyano group enhances dipole-dipole interactions within the selectivity pocket[6].
4-methoxyphenoxy CSF1R4.6Methoxy oxygen acts as an H-bond acceptor with the β3 strand near the hinge[4].
Unsubstituted phenoxy Lck / FMS22 / 4.6Optimal steric fit for the dual Lck/FMS hydrophobic binding cleft[7].

III. Pathway & Mechanism Visualization

To understand where these derivatives exert their biological activity, review the signaling intervention map below.

Pathway Ligand Extracellular Signals (EGF / Cytokines) Kinase Target Kinases (EGFR / Lck / FMS) Ligand->Kinase Downstream Downstream Effectors (MAPK / PI3K) Kinase->Downstream Phenoxy Phenoxy-Pyrimidine Derivatives Phenoxy->Kinase Hinge Region Binding Phenotype Cellular Response (Proliferation / Inflammation) Downstream->Phenotype

Diagram 1: Phenoxy-pyrimidine derivatives blocking kinase signaling pathways.

IV. Troubleshooting Guide: In Vitro vs. Cellular Discrepancies

The Issue: Your phenoxy-pyrimidine derivative exhibits exceptional enzymatic potency (e.g., IC50 < 10 nM in a biochemical kinase assay) but fails to inhibit cell proliferation or downstream signaling (e.g., ERK/AKT phosphorylation) in live cancer cell lines.

The Causality:

  • High Plasma Protein Binding: The compound may bind non-specifically to albumin in the cell culture media (FBS), drastically reducing the free, active drug fraction.

  • Poor Membrane Permeability: The addition of polar groups (like multiple amides) to improve target affinity may have violated Lipinski's rules, preventing the drug from crossing the lipid bilayer.

  • Efflux Pump Substrate: The molecule might be actively pumped out of the cell by P-glycoprotein (P-gp).

The Solution: Verify Target Engagement via CETSA Before redesigning the molecule, you must prove whether the drug is actually reaching and binding its target inside the live cell. We use the Cellular Thermal Shift Assay (CETSA) [2]. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature ( Tm​ ).

Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA)

System Validation Check: This protocol includes an internal validation loop. If the vehicle-treated control does not show a standard thermal degradation curve (i.e., the protein remains soluble at 65°C), your lysis buffer contains detergents (like SDS) that are artificially solubilizing denatured proteins, rendering the assay invalid.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., A431 for EGFR) in two T75 flasks. Treat Flask A with your phenoxy-pyrimidine derivative (at 5x the biochemical IC50) and Flask B with DMSO (Vehicle Control) for 2 hours.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide each cell suspension into 8 equal aliquots in PCR tubes.

  • Thermal Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler. Causality: Heat induces protein unfolding and aggregation; ligand-bound proteins resist this unfolding at higher temperatures.

  • Cooling and Lysis: Allow tubes to cool at room temperature for 3 minutes. Subject the cells to 3 cycles of freeze-thawing (liquid nitrogen to 20°C water bath) to lyse the cells without using harsh detergents that disrupt thermal aggregates.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality: Denatured/aggregated proteins form a pellet, while stable, folded proteins remain in the supernatant.

  • Quantification: Carefully extract the supernatant (soluble fraction). Run a Western Blot probing for your target kinase (e.g., EGFR) and a loading control (e.g., GAPDH).

  • Data Interpretation: Plot the band intensities against temperature. A rightward shift in the melting curve of the drug-treated sample compared to the DMSO control confirms successful intracellular target engagement.

CETSA S1 1. Incubate Cells + Drug S2 2. Heat Aliquots (40-65°C) S1->S2 S3 3. Freeze-Thaw Lysis S2->S3 S4 4. Isolate Soluble Fraction S3->S4 S5 5. Western Blot Quantification S4->S5

Diagram 2: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow.

V. References

  • Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors - MDPI Source: mdpi.com URL:[Link]

  • Medicinal Chemistry - IBS Publications Repository Source: ibs.re.kr URL:[Link]

  • Novel Agent with the Terminal Phenoxy Group - Encyclopedia.pub Source: encyclopedia.pub URL:[Link]

  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed Source: nih.gov URL:[Link]

  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC Source: nih.gov URL:[Link]

  • Novel LCK/FMS inhibitors based on phenoxypyrimidine scaffold as potential treatment for inflammatory disorders - PubMed Source: nih.gov URL: [Link]

  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - Taylor & Francis Source: tandfonline.com URL:[Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC Source: nih.gov URL:[Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 4,6-Dimethoxypyrimidine Analogs: A Comparative Guide for AHAS Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 4,6-Dimethoxypyrimidine Pharmacophore

In the rational design of agrochemicals and targeted therapeutics, the 4,6-dimethoxypyrimidine ring stands out as a highly privileged structural motif. Its most prominent and well-characterized application is as the core pharmacophore in inhibitors of Acetohydroxyacid Synthase (AHAS) (also known as Acetolactate Synthase, ALS)[1]. AHAS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—making it a highly lethal target for herbicides and select antimicrobial agents.

This guide objectively compares the performance of the 4,6-dimethoxypyrimidine core against alternative pyrimidine substitutions and evaluates its efficacy when integrated into different structural classes (Scaffold Hopping). By understanding the mechanistic causality behind these structural choices, researchers can better design next-generation inhibitors that overcome emerging target-site resistance[2].

Mechanistic Causality: Why 4,6-Dimethoxypyrimidine?

The superiority of the 4,6-dimethoxypyrimidine ring over mono-methoxy (e.g., 4-methoxy-6-methylpyrimidine) or alkyl-substituted analogs (e.g., 4,6-dimethylpyrimidine) is rooted in strict thermodynamic and steric principles within the AHAS active site:

  • Bidentate Hydrogen Bonding: The oxygen atoms of the two methoxy groups act as critical hydrogen-bond acceptors. They engage directly with conserved arginine and tryptophan residues within the AHAS substrate-binding channel. Removing one methoxy group (as seen in 4-methoxy-6-methylpyrimidine) severs one of these anchoring bonds, measurably reducing binding affinity.

  • Entropic Water Displacement: The specific steric bulk and electron density of the 4,6-dimethoxy configuration perfectly fill the hydrophobic pocket of the AHAS enzyme. This displaces ordered, high-energy water molecules from the active site into the bulk solvent, driving an entropically favorable binding event.

  • Electronic Modulation: The strongly electron-donating nature of the methoxy groups via resonance increases the electron density of the pyrimidine nitrogen atoms, further strengthening their interaction with the enzyme's acidic residues.

AHAS_Pathway Pyruvate Pyruvate (or 2-Ketobutyrate) AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Substrate Acetolactate Acetolactate (or Acetohydroxybutyrate) AHAS->Acetolactate Catalysis BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA Biosynthesis Inhibitor 4,6-Dimethoxypyrimidine Analogs Inhibitor->AHAS Competitive Inhibition

Figure 1: Mechanism of action for 4,6-dimethoxypyrimidine analogs, competitively blocking AHAS to halt BCAA biosynthesis.

Comparative Performance Analysis: Scaffold Hopping

Because the 4,6-dimethoxypyrimidine core is so effective at anchoring into the AHAS pocket, researchers have utilized "scaffold hopping" to attach different linker bridges and secondary rings. This strategy aims to alter the physicochemical properties (e.g., lipophilicity, soil half-life) and overcome weed resistance caused by point mutations (like the common Pro197 mutation)[1],[2].

Quantitative SAR Comparison
Structural CoreLinker / Chemical ClassRepresentative Compound Ki​ / IC50​ (AHAS)Primary ApplicationResistance Profile
4,6-Dimethoxypyrimidine Sulfonylurea BridgeSulfometuron-methyl~18-36 nMBroad-spectrum herbicideHigh (Target-site mutations)[3]
4,6-Dimethoxypyrimidine Thioether / SalicylatePyrithiobac-sodium~0.54 μ MSelective herbicide (Cotton)Moderate[4]
4,6-Dimethoxypyrimidine Biphenyl / AmineCompound 4bb (PMB)0.02 μ MNext-gen graminicideLow (Overcomes Pro197)[2]
4-Methoxy-6-methylpyrimidine Sulfonylurea BridgeMetsulfuron-methyl~30-50 nMBroadleaf weed controlHigh
4,6-Dimethylpyrimidine Sulfonylurea BridgeExperimental Analog>100 nMSAR BaselineN/A (Poor binding)

Data Interpretation: While traditional sulfonylureas (like sulfometuron-methyl) exhibit extreme potency (low nanomolar range), their rigid binding mode makes them highly susceptible to target-site resistance[3]. By swapping the sulfonylurea bridge for a highly flexible, lipophilic biphenyl-amine linker (PMBs), researchers maintain the critical 4,6-dimethoxypyrimidine anchor while allowing the rest of the molecule to adopt alternative conformations, successfully inhibiting resistant AHAS strains at 0.02 μ M[2]. Molecular docking simulations validate that these analogs compete directly for the active site[5].

SAR_Workflow Core Core Pharmacophore: 4,6-Dimethoxypyrimidine Bridge1 Sulfonylurea Bridge (-SO2-NH-CO-NH-) Core->Bridge1 Bridge2 Salicylic Ether/Thioether (-O- or -S-) Core->Bridge2 Bridge3 Biphenyl/Amine Linker (-CH2-NH-) Core->Bridge3 Class1 Sulfonylureas (e.g., Sulfometuron-methyl) Potent, High Resistance Risk Bridge1->Class1 Class2 Pyrimidinylsalicylates (e.g., Pyrithiobac) Altered Binding, Crop Selective Bridge2->Class2 Class3 Pyrimidine-Biphenyls (PMBs) Lipophilic, Overcomes Resistance Bridge3->Class3

Figure 2: Scaffold hopping logic tree demonstrating the diversification of the 4,6-dimethoxypyrimidine core into distinct inhibitor classes.

Experimental Methodologies

To accurately evaluate the SAR of synthesized 4,6-dimethoxypyrimidine analogs, robust and self-validating experimental protocols are required. Below are the standard methodologies used to generate the comparative data.

Protocol A: In Vitro AHAS Inhibition Assay (Colorimetric)

Causality Check: AHAS is a FAD-dependent enzyme requiring Thiamine Pyrophosphate (TPP) and Mg2+ to decarboxylate pyruvate. This assay measures the product (acetolactate), which is chemically converted to acetoin and detected colorimetrically.

Materials:

  • Recombinant AHAS enzyme (e.g., Arabidopsis thaliana wild-type and Pro197 mutant).

  • Assay Buffer: 50 mM potassium phosphate (pH 7.0), 100 mM sodium pyruvate, 1 mM TPP, 10 μ M FAD, 10 mM MgCl2​ .

  • Quenching Agent: 6 N H2​SO4​ .

  • Color Reagents: 0.5% creatine and 5% α -naphthol in 2.5 N NaOH.

Step-by-Step Workflow:

  • Preparation: Dissolve the 4,6-dimethoxypyrimidine analogs in DMSO. Create a 10-point serial dilution (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well plate, mix 90 μ L of Assay Buffer with 5 μ L of inhibitor solution. Initiate the reaction by adding 5 μ L of AHAS enzyme. Incubate at 37°C for 60 minutes.

  • Quenching & Decarboxylation: Stop the reaction by adding 10 μ L of 6 N H2​SO4​ . Heat the plate at 60°C for 15 minutes to quantitatively decarboxylate the generated acetolactate into acetoin.

  • Colorimetric Detection: Add 100 μ L of the creatine/ α -naphthol mixture to each well. Incubate at 60°C for 15 minutes until a red complex forms.

  • Validation & Readout: Measure absorbance at 530 nm using a microplate reader.

    • Self-Validation Step: A standard curve using synthetic acetoin must be run in parallel. The assay is only valid if the standard curve yields an R2≥0.99 . Calculate IC50​ using non-linear regression.

Protocol B: Whole-Plant Post-Emergence Herbicidal Screening

Causality Check: In vitro potency does not always translate to in vivo efficacy due to plant cuticle barriers. Formulating the analogs with a surfactant ensures the lipophilic PMB analogs penetrate the leaf surface.

Step-by-Step Workflow:

  • Cultivation: Grow target weed species (e.g., Descurainia sophia, Echinochloa crus-galli) in a greenhouse (25°C day/20°C night, 14h photoperiod) until they reach the 3–4 leaf stage (the optimal window for systemic BCAA depletion).

  • Formulation: Dissolve the test compounds in a mixture of N,N-dimethylformamide (DMF) and Tween-80 (surfactant), then dilute with distilled water to achieve application rates of 18.75, 37.5, 75, 150, and 375 g ai/ha.

  • Application: Apply the formulations using a laboratory track sprayer equipped with a TeeJet nozzle delivering 450 L/ha at 0.2 MPa.

  • Evaluation: Return plants to the greenhouse. Visually assess herbicidal injury at 14 and 21 days post-treatment (DPT) on a scale of 0 (no effect) to 100% (complete plant death), comparing against a solvent-only negative control and a commercial standard (e.g., Bispyribac-sodium) positive control.

Sources

A Researcher's Guide to Evaluating the Herbicidal Potential of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of the novel compound 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine and compare its potential as a herbicide against established commercial products. We will delve into the scientific rationale behind experimental design, provide detailed protocols, and offer a structured approach to data analysis and interpretation.

The core of this guide is built on the hypothesis that 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine may act as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO). This hypothesis is based on the structural similarities between the target compound and certain classes of PPO-inhibiting herbicides, such as diphenyl ethers. These herbicides interfere with the chlorophyll and heme biosynthesis pathway in plants, leading to a rapid, light-dependent oxidative stress and cell death.[1][2][3][4] This guide will therefore focus on experiments designed to test this hypothesis and benchmark the compound's performance against a leading PPO inhibitor, Fomesafen, as well as other widely used herbicides with different modes of action: Glyphosate, Atrazine, and 2,4-D.

Section 1: Comparative Herbicide Profiles

A thorough understanding of the benchmarks is crucial for a meaningful comparison. The selected commercial herbicides represent a diversity of chemical classes and modes of action, providing a broad context for evaluating our target compound.

Herbicide Chemical Class Primary Mode of Action Typical Spectrum of Control Typical Application Rate (Active Ingredient)
Fomesafen Diphenyl etherProtoporphyrinogen Oxidase (PPO) InhibitorBroadleaf weeds in soybeans and other legumes.[5]200 - 400 g/ha
Glyphosate Glycine derivativeEPSP Synthase InhibitorBroad-spectrum (grasses, broadleaf weeds, sedges).[6][7]0.84 - 1.68 kg/ha
Atrazine TriazinePhotosystem II (PSII) InhibitorBroadleaf and some grass weeds in corn, sorghum, and sugarcane.[8][9]0.5 - 2.2 kg/ha [9][10]
2,4-D Phenoxy-carboxylic acidSynthetic AuxinBroadleaf weeds in cereals, turf, and non-crop areas.[11]0.5 - 2.0 kg/ha
4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine Pyrimidine etherHypothesized: PPO Inhibitor To be determinedTo be determined

Section 2: Experimental Workflow for Comparative Analysis

A multi-tiered experimental approach is essential for a comprehensive evaluation. This workflow progresses from in vitro enzymatic assays to whole-plant greenhouse trials, providing a complete picture of the compound's herbicidal potential.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_greenhouse Whole-Plant Evaluation (Greenhouse) cluster_data Data Analysis & Comparison a PPO Inhibition Assay e IC50 & GR50 Determination a->e Determine IC50 b Pre-Emergence Herbicidal Assay b->e Determine GR50 c Post-Emergence Herbicidal Assay c->e d Crop Phytotoxicity Assay f Comparative Efficacy Analysis d->f Assess Crop Safety e->f Compare Potency

Caption: A streamlined workflow for evaluating the herbicidal activity of a novel compound.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls and clear endpoints.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay directly tests our central hypothesis by measuring the compound's ability to inhibit the PPO enzyme.

Rationale: By isolating the target enzyme, we can determine the intrinsic inhibitory activity of the compound without the complexities of plant uptake and metabolism. This provides a direct measure of its potency at the molecular level. A positive result in this assay would provide strong evidence for the hypothesized mode of action.

Protocol:

  • Enzyme Extraction:

    • Homogenize 10g of young spinach or etiolated barley leaves in an ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 10% glycerol).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude PPO enzyme extract.[12]

  • Assay Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5), a source of reducing power (e.g., dithiothreitol), and the substrate, protoporphyrinogen IX.

    • Add varying concentrations of the test compound (4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine) and Fomesafen (as a positive control) to the reaction mixture.

    • Initiate the reaction by adding the PPO enzyme extract.

    • Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence or absorbance at a specific wavelength (e.g., excitation at 405 nm, emission at 630 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both the test compound and Fomesafen.

Greenhouse Pot Studies: Pre- and Post-Emergence Herbicidal Activity

These whole-plant assays assess the compound's practical herbicidal efficacy.

Rationale: Moving to a whole-plant system allows us to evaluate the combined effects of uptake, translocation, and metabolism on the compound's herbicidal activity. Pre-emergence testing assesses its effect on germinating seeds, while post-emergence testing evaluates its impact on established seedlings.[13][14]

Protocol:

  • Plant Material:

    • Select a representative panel of weed species, including both broadleaf (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters) and grass weeds (e.g., Echinochloa crus-galli - barnyardgrass, Setaria faberi - giant foxtail).

    • Plant seeds in pots filled with a standardized soil mix.

  • Herbicide Application:

    • Pre-emergence: Apply the test compound and commercial herbicides to the soil surface immediately after planting.

    • Post-emergence: Apply the herbicides to the foliage of the weeds at the 2-3 leaf stage.

    • For each compound, test a range of application rates, including a no-herbicide control.

  • Experimental Conditions:

    • Maintain the pots in a greenhouse with controlled temperature, humidity, and photoperiod.

    • Water the plants as needed.

  • Assessment:

    • At 14 and 21 days after treatment, visually assess the percentage of weed control for each treatment, using a scale of 0% (no effect) to 100% (complete kill).

    • Harvest the above-ground biomass of the surviving weeds and record the fresh and dry weights.

  • Data Analysis:

    • Calculate the Growth Reduction 50 (GR50) value, which is the herbicide rate that causes a 50% reduction in plant biomass compared to the untreated control.

Crop Phytotoxicity Assay

This assay is crucial for determining the selectivity of the novel compound.

Rationale: A successful herbicide must control weeds without causing significant damage to the desired crop. This experiment evaluates the potential for crop injury at and above the anticipated use rates.[15][16][17][18][19]

Protocol:

  • Plant Material:

    • Select a range of important crop species (e.g., corn, soybean, wheat).

    • Plant seeds in pots and grow to the 2-4 leaf stage.

  • Herbicide Application:

    • Apply the test compound at its effective weed-controlling rate (1x) and at twice this rate (2x) to the crop plants.

  • Assessment:

    • Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment using a 0-100% scale (0 = no injury, 100 = complete plant death).

    • Measure plant height and harvest the above-ground biomass to quantify any growth inhibition.

Section 4: Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a robust comparison of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine with the commercial standards.

Comparative Efficacy of Herbicides on Different Weed Species (Post-Emergence, 21 DAT)

Weed Species 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (% Control) Fomesafen (% Control) Glyphosate (% Control) Atrazine (% Control) 2,4-D (% Control)
Amaranthus retroflexusData to be generatedHighHighHighHigh
Chenopodium albumData to be generatedHighHighHighHigh
Echinochloa crus-galliData to be generatedLowHighModerateLow
Setaria faberiData to be generatedLowHighHighLow

Summary of Biological Activity

Parameter 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine Fomesafen Glyphosate Atrazine 2,4-D
PPO Inhibition (IC50) Data to be generatedPotentInactiveInactiveInactive
Pre-emergence GR50 (Broadleaf) Data to be generatedLowModerateLowModerate
Post-emergence GR50 (Broadleaf) Data to be generatedLowLowLowLow
Post-emergence GR50 (Grass) Data to be generatedHighLowModerateHigh
Crop Phytotoxicity (Soybean) Data to be generatedLowHigh (non-resistant)HighLow
Crop Phytotoxicity (Corn) Data to be generatedHighHigh (non-resistant)LowLow

Section 5: Mechanistic Insights and Future Directions

The results from the PPO inhibition assay will be pivotal. If 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine is a potent PPO inhibitor, its whole-plant activity profile should align with that of Fomesafen, showing strong, rapid, contact-based activity on broadleaf weeds.[2][20][21] If, however, it is not a PPO inhibitor, or is a weak one, but still demonstrates significant herbicidal activity, further studies will be required to elucidate its true mode of action.

signaling_pathway cluster_pathway PPO Inhibition Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization (in light) Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Lipid Peroxidation Inhibitor PPO Inhibitor (e.g., Fomesafen, 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine) Inhibitor->PPO Inhibition

Caption: Hypothesized mode of action via PPO inhibition.

This guide provides a robust scientific framework for the initial evaluation of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine. The data generated will be critical for making informed decisions about its potential as a novel herbicide and for guiding future research and development efforts.

References

  • Recent Advances in the Mode of Action of Diphenyl Ethers and Related Herbicides. (n.d.). De Gruyter. Retrieved March 20, 2026, from [Link]

  • Herbicide Mode-of-Action Summary. (n.d.). Purdue University. Retrieved March 20, 2026, from [Link]

  • Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons. (1982). Plant Physiology, 70(3), 899-904. [Link]

  • Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides. (2023). Weed Science, 71(2), 97-113. [Link]

  • Fomesafen. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • Lecture Inhibition of Protoporphyrinogen Oxidase. (n.d.). University of Nebraska-Lincoln. Retrieved March 20, 2026, from [Link]

  • Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. (2023). Agronomy, 14(1), 53. [Link]

  • Photosynthesis Involvement in the Mechanism of Action of Diphenyl Ether Herbicides. (1985). Plant Physiology, 77(4), 961-963. [Link]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors. (n.d.). University of California Agriculture and Natural Resources. Retrieved March 20, 2026, from [Link]

  • Atrazine 900 WG. (n.d.). Apparent Ag. Retrieved March 20, 2026, from [Link]

  • Modes of Herbicide Action. (2022). IntechOpen. [Link]

  • PP 1/135 (4) Phytotoxicity assessment. (n.d.). EPPO. Retrieved March 20, 2026, from [Link]

  • Public Release Summary on fomesafen in the product Reflex Herbicide. (2021). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Atrazine Active Ingredient Data Package. (2015). New York State Department of Environmental Conservation. [Link]

  • DIAGNOSIS OF PHYTOTOXICITY FROM HERBICIDES · IN SOILS·. (n.d.). University of California, Davis. Retrieved March 20, 2026, from [Link]

  • Phytotoxicity: Symptoms, Causes & Crop Management. (2024). Farmonaut. Retrieved March 20, 2026, from [Link]

  • Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site. (n.d.). Virginia Tech. Retrieved March 20, 2026, from [Link]

  • A comprehensive guide to glyphosate in Australian agriculture. (2025). Specialist Sales. Retrieved March 20, 2026, from [Link]

  • Everything Farmers Need to Know About Atrazine. (2025). Farmers Business Network. Retrieved March 20, 2026, from [Link]

  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2025). Farmers Business Network. Retrieved March 20, 2026, from [Link]

  • Study on phytotoxicity evaluation and physiological properties of nicosulfuron on sugar beet (Beta vulgaris L.). (2022). Frontiers in Plant Science, 13, 1016843. [Link]

  • Atrazine 900 WG. (n.d.). eChem. Retrieved March 20, 2026, from [Link]

  • Synthesis and herbicidal activity of N-[2-(4,6-dimethoxypyrimidin-2-yloxy) benzylidene] substituted amine derivatives. (2011). Chinese Journal of Pesticide Science, 13(6), 645-648. [Link]

  • Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. (2017). Weed Science, 25(1), 1-4. [Link]

  • Fomesafen. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 20, 2026, from [Link]

  • Research Progress on the Action Mechanism of Herbicide Safeners: A Review. (2023). Journal of Agricultural and Food Chemistry, 71(8), 3619-3634. [Link]

  • Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts. (2019). Current Research in Nutrition and Food Science Journal, 7(3), 776-786. [Link]

  • Effect of Timing and Rates of Application of Glyphosate and Carfentrazone Herbicides and Their Mixtures on the Control of Some Broadleaf Weeds in Citrus. (2007). HortTechnology, 17(3), 349-354. [Link]

  • Natural Inhibitors of the Polyphenol Oxidase Activity Isolated from Shredded Stored Iceberg Lettuce (Lactuca sativa L.). (2024). Molecules, 29(22), 5005. [Link]

  • Synthesis and Herbicidal Activity of Novel Dialkoxyphosphoryl Aryl Methyl 2-(4,6-Dimethoxypyrimidin-2-yloxy) Benzoate Derivatives. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1397-1403. [Link]

  • Synthesis and Herbicidal Activity of Novel Dialkoxyphosphoryl Aryl Methyl 2-(4,6-Dimethoxypyrimidin-2-yloxy) Benzoate Derivatives. (n.d.). Scilit. Retrieved March 20, 2026, from [Link]

  • 2,4-D Roadside Vegetation Management Herbicide Fact Sheet. (2017). Washington State Department of Transportation. [Link]

  • Understanding Glyphosate To Increase Performance. (n.d.). Purdue University. Retrieved March 20, 2026, from [Link]

  • Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. (2021). RSC Advances, 11(52), 32958-32963. [Link]

  • Herbicide and safener treatments of the greenhouse pot trial and the field trial. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101), e52945. [Link]

  • US EPA, Pesticide Product Label, FOMESAFEN 1.88 HERBICIDE,09/30/2019. (2019). United States Environmental Protection Agency. [Link]

  • Inhibition of apricot polyphenol oxidase by combinations of plant proteases and ascorbic acid. (2019). PLoS One, 14(9), e0222627. [Link]

  • Download. (n.d.). Iowa State University Digital Repository. Retrieved March 20, 2026, from [Link]

  • Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. (2024). HortScience, 59(10), 1239-1246. [Link]

  • Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans. (2020). Processes, 8(6), 654. [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Routes of Phenoxy-Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Phenoxy-Pyrimidines in Modern Chemistry

The phenoxy-pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science. As a core component of numerous biologically active compounds, its synthesis is a critical step in the development of novel therapeutics. Phenoxy-pyrimidine derivatives are integral to a range of pharmaceuticals, including kinase inhibitors for oncology, and agents targeting other significant biological pathways.[1][2] The efficacy of these molecules is often dictated by the precise substitution patterns on both the pyrimidine and phenoxy rings, making the choice of synthetic strategy a paramount consideration for any research program.

This guide provides a comparative analysis of the primary synthetic routes to phenoxy-pyrimidines. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each methodology. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, causality-driven decisions in their synthetic endeavors.

Overview of Primary Synthetic Strategies

The formation of the C-O bond between a pyrimidine and a phenol is most commonly achieved through three major classes of reactions. The choice between them depends critically on the electronic nature of the substrates, steric hindrance, functional group tolerance, and desired scale.

G cluster_start Starting Materials cluster_methods Synthetic Routes HaloPyrimidine Halopyrimidine (e.g., Cl, Br, I) SNAr Nucleophilic Aromatic Substitution (SNAr) HaloPyrimidine->SNAr Ullmann Copper-Catalyzed Ullmann Condensation HaloPyrimidine->Ullmann Buchwald Palladium-Catalyzed Buchwald-Hartwig Coupling HaloPyrimidine->Buchwald Phenol Phenol / Phenoxide Phenol->SNAr Phenol->Ullmann Phenol->Buchwald Product Phenoxy-pyrimidine SNAr->Product Ullmann->Product Buchwald->Product

Caption: Core synthetic strategies for phenoxy-pyrimidine synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is often the most direct and atom-economical method. It relies on the inherent electron-deficient nature of the pyrimidine ring, which can be further enhanced by electron-withdrawing groups (EWGs).

Mechanistic Insight: The reaction can proceed through a classic two-step addition-elimination pathway involving a discrete Meisenheimer intermediate or, as recent studies suggest, a concerted mechanism (cSNAr) where bond formation and bond-breaking occur in a single transition state.[3][4][5] The presence of strong EWGs ortho or para to the leaving group is crucial as they stabilize the negative charge developed in the rate-determining addition step.[3] For pyrimidines, the ring nitrogen atoms act as powerful activating groups, making positions 2, 4, and 6 susceptible to nucleophilic attack.

Causality in Experimental Choices:

  • Leaving Group: The reactivity order is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon center more electrophilic and accelerating the initial nucleophilic attack, which is usually the rate-determining step.[3]

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, NaH) is required to deprotonate the phenol, generating the more potent phenoxide nucleophile. The choice of base can influence reaction rate and solubility.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the base, liberating the "naked" phenoxide for attack while not interfering with the nucleophile through hydrogen bonding.

Advantages:

  • Cost-Effective: Often avoids expensive transition metal catalysts and ligands.

  • Simplicity: Reactions are typically easy to set up and monitor.

Limitations:

  • Substrate Scope: Generally requires an activated pyrimidine ring. Electron-donating groups on the pyrimidine can render the reaction unfeasible.

  • Harsh Conditions: May require high temperatures, limiting its use for thermally sensitive substrates.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O bonds, particularly for substrates that are unreactive under SNAr conditions.[6][7]

Mechanistic Insight: The traditional Ullmann reaction involves stoichiometric amounts of copper powder at high temperatures.[6] Modern protocols utilize catalytic amounts of a copper(I) or copper(II) salt in the presence of a ligand. The reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The ligand enhances the solubility and reactivity of the copper catalyst, enabling the reaction to proceed under milder conditions.[8]

Causality in Experimental Choices:

  • Catalyst System: While early methods used copper metal or copper(I) oxide, modern systems employ soluble salts like CuI or CuBr complexed with ligands such as 1,10-phenanthroline, picolinic acid, or various diamines. The ligand choice is critical for stabilizing the copper species and facilitating both oxidative addition and reductive elimination.

  • Base: A strong base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.

  • Aryl Halide Reactivity: The typical reactivity trend for Ullmann couplings is I > Br >> Cl, reflecting the C-X bond strength which is broken during the oxidative addition step.[6]

Advantages:

  • Broad Scope: Effective for both electron-rich and electron-poor pyrimidines, as well as sterically hindered phenols.

  • Alternative to SNAr: The go-to method when the pyrimidine ring is not sufficiently activated for SNAr.

Limitations:

  • Harsh Conditions (Classic): Traditional methods require very high temperatures (>200 °C).

  • Catalyst Loading: Often requires higher catalyst and ligand loading compared to palladium-based systems.

  • Stoichiometric Copper: Classic procedures can generate significant copper waste.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to C-O bond formation and represents one of the most versatile and powerful tools for synthesizing aryl ethers, including phenoxy-pyrimidines.[9]

Mechanistic Insight: This reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the pyrimidine.

  • Ligand Exchange/Base-Mediated Deprotonation: The phenoxide displaces the halide from the palladium center.

  • Reductive Elimination: The phenoxy and pyrimidine groups couple, forming the desired C-O bond and regenerating the Pd(0) catalyst.[10]

G pd0 L₂Pd(0) oa_complex L₂Pd(II)(Pyr)(X) pd0->oa_complex Oxidative Addition re_complex L₂Pd(II)(Pyr)(OAr) oa_complex->re_complex Ligand Exchange re_complex->pd0 product Pyr-OAr re_complex->product Reductive Elimination product->pd0 pyr_x Pyr-X pyr_x->oa_complex ar_oh Ar-OH + Base ar_o Ar-O⁻ ar_o->re_complex

Caption: Simplified Buchwald-Hartwig C-O coupling catalytic cycle.

Causality in Experimental Choices:

  • Ligand: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[10] They promote the oxidative addition and, crucially, the often rate-limiting reductive elimination step. The steric bulk prevents catalyst dimerization and facilitates the final bond formation.

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.

  • Base: A weak, non-nucleophilic base is generally preferred. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are effective.

Advantages:

  • Exceptional Functional Group Tolerance: Tolerates a wide array of sensitive functional groups.

  • Mild Conditions: Reactions often proceed at lower temperatures (80-110 °C) than Ullmann couplings.[9]

  • High Efficiency: Generally provides high yields with low catalyst loadings.

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, especially for large-scale synthesis.

  • Sensitivity: The Pd(0) catalyst and some ligands are sensitive to air and moisture, requiring inert atmosphere techniques.

Enabling Technology: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating all the aforementioned synthetic routes.[11][12] By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[13][14] This is particularly beneficial for high-temperature reactions like the Ullmann condensation and can help drive sluggish SNAr or Buchwald-Hartwig couplings to completion.[12]

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for each methodology, providing a basis for objective comparison. Data is compiled from representative literature procedures.

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation (Modern)Buchwald-Hartwig C-O Coupling
Typical Yield 60-95% (highly substrate dependent)70-90%75-98%
Reaction Time 2-24 hours12-48 hours4-18 hours
Temperature 80-160 °C110-200 °C80-120 °C
Key Reagents Strong Base (e.g., NaH, K₂CO₃)Cu(I) salt, Ligand (e.g., phenanthroline)Pd precursor, Phosphine Ligand (e.g., XPhos)
Substrate Scope Limited to activated (EWG-substituted) pyrimidinesBroad; good for unactivated and hindered systemsVery broad; excellent functional group tolerance
Primary Advantage Low cost, operational simplicityBroad scope for difficult substratesMild conditions, high yields, reliability
Primary Drawback Narrow substrate scopeHigh temperatures, potential for metal wasteHigh cost of catalyst and ligands

Experimental Protocols

The following protocols are presented as self-validating systems, adapted from authoritative sources to provide a practical starting point for laboratory synthesis.

Protocol 1: SNAr Synthesis of a 2-Phenoxy-pyrimidine

This protocol is adapted from a general procedure for nucleophilic substitution on activated halopyrimidines.

Objective: To synthesize 2-phenoxypyrimidine from 2-chloropyrimidine and phenol.

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 114.5 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine, phenol, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenoxypyrimidine.

Protocol 2: Copper-Catalyzed Ullmann Synthesis of a 4-Phenoxy-pyrimidine

This protocol is based on modern, ligand-accelerated Ullmann C-O coupling conditions.

Objective: To synthesize a substituted 4-phenoxy-pyrimidine from a 4-iodopyrimidine and a substituted phenol.

Materials:

  • 4-Iodopyrimidine (1.0 mmol)

  • Substituted Phenol (1.1 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Toluene (4 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the 4-iodopyrimidine, substituted phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Seal the tube, then evacuate and backfill with an inert atmosphere (Argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube tightly and place the reaction mixture in a preheated oil bath at 130 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Workflow for Selecting the Optimal Synthetic Route

Choosing the right synthetic path is crucial for success. This decision tree provides a logical workflow to guide your selection based on substrate properties and project goals.

G start Start: Synthesize a Phenoxy-pyrimidine q1 Is the pyrimidine ring activated by EWGs? start->q1 q3 Are substrates sterically hindered or unactivated? q1->q3 No snar Use S N Ar (Protocol 1) q1->snar Yes q2 Are starting materials cost-sensitive / large scale? q2->q3 No q2->snar Yes q4 Are sensitive functional groups present? q3->q4 No ullmann Use Ullmann Condensation (Protocol 2) q3->ullmann Yes q4->ullmann No buchwald Use Buchwald-Hartwig Coupling q4->buchwald Yes snar->q2

Sources

assessing the target specificity of pyrimidine-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals on evaluating the selectivity, potency, and mechanistic binding of pyrimidine-based kinase inhibitors.

The Pyrimidine Pharmacophore in Kinase Targeting

Achieving target specificity in kinase inhibition is notoriously difficult due to the highly conserved nature of the ATP-binding cleft across the human kinome, which consists of over 500 kinases. Early-generation tyrosine kinase inhibitors (TKIs) often utilized rigid fused-bicyclic cores, such as quinazolines (e.g., gefitinib, erlotinib), which effectively mimic the adenine ring of ATP but struggle to accommodate steric changes caused by gatekeeper mutations.

The transition to pyrimidine-based scaffolds —specifically mono-anilino-pyrimidines like osimertinib —represented a paradigm shift in rational drug design[1]. The structural flexibility of the pyrimidine core allows the inhibitor to adopt a distinct conformation within the hinge region of the kinase. In the case of the Epidermal Growth Factor Receptor (EGFR), this flexibility is critical for bypassing the bulky methionine side chain introduced by the T790M gatekeeper mutation[2]. Furthermore, the pyrimidine scaffold precisely positions an electrophilic acrylamide moiety to form an irreversible covalent bond with the Cys797 residue[3].

Mechanism Osi Pyrimidine Inhibitor (e.g., Osimertinib) EGFR EGFR T790M/L858R (Mutant Kinase) Osi->EGFR Binds Hinge Region C797 Cys797 Residue (Covalent Binding) EGFR->C797 Positions Acrylamide ATP ATP Exclusion C797->ATP Irreversible Blockade Downstream Inhibition of MAPK/PI3K Signaling Pathways ATP->Downstream Signal Abrogation

Fig 1. Mechanism of mutant-selective EGFR inhibition by pyrimidine-based TKIs.

Comparative Performance: Pyrimidine vs. Quinazoline Cores

To objectively assess the superiority of the pyrimidine core in overcoming gatekeeper mutations, we must compare its biochemical IC₅₀ profile against earlier quinazoline-based alternatives. A successful targeted therapy must not only inhibit the mutant variant but also spare the wild-type (WT) protein to minimize dose-limiting toxicities (e.g., severe skin rash and diarrhea).

Table 1: Biochemical Selectivity Profiling of EGFR Inhibitors

InhibitorCore PharmacophoreEGFR WT IC₅₀ (nM)EGFR L858R IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)Selectivity Margin (WT / Double Mutant)
Gefitinib Quinazoline~15~2>1000N/A (Inactive against T790M)
Afatinib Quinazoline~2~1~100.2x (Highly toxic to WT)
Osimertinib Mono-anilino-pyrimidine~300~12~1030x (Highly Selective)

Data interpretation: While afatinib (a 2nd-generation quinazoline) can inhibit the T790M double mutant biochemically, its extreme potency against WT EGFR eliminates its therapeutic window in vivo. The pyrimidine core of osimertinib achieves a 30-fold selectivity margin, proving that structural flexibility combined with targeted covalent attachment is the optimal strategy for mutant specificity[1][3].

Hierarchical Workflow for Specificity Assessment

Assessing the target specificity of a novel pyrimidine inhibitor requires a multi-tiered approach. Relying solely on cell-free biochemical assays often leads to late-stage clinical failures due to the absence of physiological ATP concentrations and cellular membrane barriers.

Workflow N1 Compound Synthesis (Pyrimidine Core) N2 Biochemical Profiling (TR-FRET Assay) N1->N2 N3 Cellular Target Engagement (NanoBRET Assay) N2->N3 N4 In Vivo Efficacy & Resistance Modeling N3->N4

Fig 2. Hierarchical workflow for validating pyrimidine inhibitor specificity.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols leverage self-validating mechanisms that inherently control for experimental artifacts.

Protocol A: Biochemical Kinase Selectivity via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput biochemical profiling.

  • The Causality of the Method: Standard fluorescence assays are plagued by the autofluorescence of the small-molecule inhibitors being tested. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium). By introducing a 50–100 microsecond delay between excitation and emission measurement, short-lived background fluorescence completely decays, yielding an exceptionally high signal-to-noise ratio[4][5].

  • Self-Validating System: The data is calculated as a ratiometric readout (Emission of Acceptor / Emission of Donor). This mathematical ratio inherently corrects for well-to-well liquid dispensing errors and compound color quenching[4].

Step-by-Step Methodology:

  • Assay Assembly: In a low-volume 384-well black plate, dispense 5 µL of the purified kinase domain (e.g., EGFR L858R/T790M) suspended in kinase buffer containing 5 mM DTT.

  • Inhibitor Addition: Add 2.5 µL of the pyrimidine inhibitor in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM). Incubate for 30 minutes at room temperature to allow for covalent bond formation.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the established Kₘ for the specific kinase) and a fluorescein-labeled peptide substrate. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium-labeled anti-phospho antibody[6].

  • Readout: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm). Calculate the 520/495 ratio to determine IC₅₀.

Protocol B: Intracellular Target Engagement via NanoBRET

Biochemical assays fail to account for cellular permeability, intracellular drug metabolism, and competition with physiological intracellular ATP (~1-5 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) solves this by quantifying target occupancy in live, intact cells[7][8].

  • The Causality of the Method: A kinase is fused to a hyper-bright NanoLuc® luciferase. A cell-permeable fluorescent tracer reversibly binds the kinase. When the pyrimidine inhibitor enters the cell and binds the target, it displaces the tracer, resulting in a dose-dependent loss of the BRET signal[9].

  • Self-Validating System: The protocol mandates the addition of an extracellular NanoLuc® inhibitor. This ensures that any luminescence detected comes exclusively from live cells with intact membranes, completely eliminating false positives caused by dead or lysed cells[9].

Step-by-Step Methodology:

  • Transfection: Seed HEK293 cells in a 96-well plate. Transfect the cells with a plasmid encoding the EGFR-NanoLuc® fusion protein. Incubate for 24 hours at 37°C.

  • Tracer Addition: Replace media with Opti-MEM containing the NanoBRET™ Tracer (at a concentration near its EC₅₀, typically 0.5–1.0 µM).

  • Inhibitor Treatment: Add the pyrimidine test compound across a concentration gradient. Incubate for 2 hours to allow for cellular entry, target binding, and equilibrium.

  • Substrate & Extracellular Blockade: Add the NanoBRET™ NanoGlo® Substrate alongside the Extracellular NanoLuc® Inhibitor.

  • Readout: Immediately measure the BRET ratio (Acceptor emission at 610 nm / Donor emission at 460 nm) using a luminescence plate reader. Plot the fractional occupancy to determine the cellular IC₅₀.

Conclusion

The structural evolution from rigid quinazolines to flexible pyrimidine-based inhibitors has revolutionized the targeting of mutant kinases. However, proving the specificity of these compounds requires rigorous, orthogonal validation. By pairing the high-throughput, artifact-free biochemical profiling of TR-FRET with the physiologically relevant, live-cell target engagement of NanoBRET, researchers can confidently establish the therapeutic window and specificity of next-generation pyrimidine inhibitors.

References

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Available at:[Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Lab Manager. Available at:[Link]

  • TR-FRET Powers Smarter Drug Screening. The Scientist. Available at:[Link]

  • The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. National Institutes of Health (PMC). Available at:[Link]

  • Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. National Institutes of Health (PMC). Available at:[Link]

  • Drug sensitivity and allele-specificity of first-line osimertinib resistance EGFR mutations. National Institutes of Health (PMC). Available at:[Link]

Sources

A Guide to Elucidating the Selectivity Profile of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine: A Comparative Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive characterization of a compound's selectivity. This guide provides an in-depth, technical comparison of the cross-reactivity profile of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine , a novel investigational compound, against a panel of structurally and functionally related small molecule inhibitors. Through a detailed examination of experimental data and methodologies, we will illustrate the importance of selectivity profiling in drug discovery and provide a framework for its practical application.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs, particularly in the realm of protein kinase inhibition.[1] The structural resemblance of the pyrimidine core to the adenine base of ATP allows these molecules to competitively inhibit kinases, which are pivotal regulators of a vast array of cellular processes.[2] Given the structural features of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine, we hypothesize its primary biological target to be a member of the protein kinase family. For the purpose of this illustrative guide, we will posit that its primary target is the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology for which numerous pyrimidine-based inhibitors have been developed.[3]

However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity.[4] Such cross-reactivity can lead to unforeseen side effects or even contribute to the therapeutic efficacy through polypharmacology.[5][6] Therefore, a thorough investigation of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of understanding its biological activity and therapeutic potential.

This guide will provide a comparative analysis of our hypothetical inhibitor, which we will refer to as Compound X , alongside two well-characterized EGFR inhibitors: Gefitinib , a highly selective inhibitor, and Sunitinib , a multi-targeted kinase inhibitor. By comparing their selectivity profiles, we will demonstrate how to interpret cross-reactivity data to guide lead optimization and clinical development strategies.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, and achieving absolute selectivity for a single kinase is a formidable challenge.[7] Kinase inhibitors are broadly classified based on their interaction with the kinase domain, with Type I inhibitors binding to the active conformation and Type II inhibitors binding to the inactive conformation.[8] Type I inhibitors, which includes many pyrimidine-based compounds, often exhibit a higher degree of cross-reactivity due to the conserved nature of the ATP-binding pocket in the active state.[8]

"On-target" toxicity arises from the inhibition of the intended kinase, while "off-target" toxicity is a consequence of engaging other kinases.[8] A comprehensive selectivity profile allows researchers to:

  • Anticipate potential side effects: By identifying off-target interactions, potential toxicities can be predicted and monitored in preclinical and clinical studies.

  • Elucidate the mechanism of action: Understanding the full spectrum of a compound's activity can reveal unexpected therapeutic benefits or explain observed phenotypes.

  • Guide structure-activity relationship (SAR) studies: Selectivity data can inform the design of more specific or, conversely, rationally designed multi-targeted inhibitors.[9]

Designing a Comprehensive Cross-Reactivity Study

A robust assessment of kinase inhibitor selectivity typically involves screening the compound against a large, representative panel of kinases.[7] The selection of the kinase panel is a critical first step and should ideally encompass all major branches of the human kinome tree. Several commercial services offer kinase profiling against extensive panels.[10]

The initial screen is often performed at a single high concentration (e.g., 1-10 µM) to identify potential hits.[7] Any kinase exhibiting significant inhibition (typically >70-80%) is then selected for follow-up dose-response studies to determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).[7]

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis & Interpretation Single-Dose Screening Single-Dose Screening Kinase Panel (e.g., 400+ kinases) Kinase Panel (e.g., 400+ kinases) Single-Dose Screening->Kinase Panel (e.g., 400+ kinases) Test Compound X at 10 µM Identify 'Hits' (>70% Inhibition) Identify 'Hits' (>70% Inhibition) Kinase Panel (e.g., 400+ kinases)->Identify 'Hits' (>70% Inhibition) Dose-Response Assays Dose-Response Assays Identify 'Hits' (>70% Inhibition)->Dose-Response Assays Follow-up on hits Determine IC50/Ki Values Determine IC50/Ki Values Dose-Response Assays->Determine IC50/Ki Values 10-point curve for each 'hit' Selectivity Profile Generation Selectivity Profile Generation Determine IC50/Ki Values->Selectivity Profile Generation Comparison with Reference Compounds Comparison with Reference Compounds Selectivity Profile Generation->Comparison with Reference Compounds SAR & Lead Optimization SAR & Lead Optimization Comparison with Reference Compounds->SAR & Lead Optimization

Caption: A streamlined workflow for kinase inhibitor cross-reactivity profiling.

Comparative Selectivity Data

To illustrate the interpretation of cross-reactivity data, the following table presents hypothetical IC50 values for our investigational compound, Compound X , alongside the known EGFR inhibitors, Gefitinib and Sunitinib , against a panel of selected kinases. It is important to note that IC50 values can be influenced by assay conditions, such as ATP concentration, and therefore, comparisons should ideally be made using data generated under identical conditions.[11][12] The inhibitory constant (Ki) provides a more direct measure of binding affinity.[13][14]

Kinase TargetCompound X (IC50, nM)Gefitinib (IC50, nM)Sunitinib (IC50, nM)
EGFR 15 25 150
HER2853,700250
HER41201,500400
VEGFR2350>10,0009
PDGFRβ800>10,0002
c-Kit1,200>10,0004
Abl>10,000>10,00034
Src2,5001,800210
Lck4,000>10,000850
CDK2>10,000>10,000>10,000

Data Interpretation:

  • Compound X demonstrates potent inhibition of EGFR, our hypothesized primary target. It also shows significant activity against other members of the ErbB family (HER2 and HER4), suggesting a degree of family-selective inhibition. Its activity against VEGFR2 and PDGFRβ is notably weaker, and it shows minimal inhibition of c-Kit and Abl at the concentrations tested.

  • Gefitinib exhibits high selectivity for EGFR, with significantly weaker inhibition of other kinases in the panel. This is consistent with its known profile as a selective EGFR inhibitor.

  • Sunitinib displays a multi-targeted profile, with potent inhibition of VEGFR2, PDGFRβ, and c-Kit, in addition to moderate activity against EGFR. This broad-spectrum activity is characteristic of its clinical use as a multi-kinase inhibitor.

The following diagram illustrates the concept of kinase selectivity, comparing a selective inhibitor to a multi-targeted inhibitor.

G cluster_0 Selective Inhibitor cluster_1 Multi-Targeted Inhibitor A Target Kinase B Off-Target 1 C Off-Target 2 D Off-Target 3 Inhibitor1 Compound Inhibitor1->A Strong Inhibition E Target 1 F Target 2 G Target 3 H Non-Target Inhibitor2 Compound Inhibitor2->E Inhibitor2->F Inhibitor2->G

Caption: Selective vs. Multi-Targeted Kinase Inhibition.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized and well-validated experimental protocols are essential. Below are representative protocols for in vitro kinase assays.

In Vitro Kinase Assay (Radiometric Format)

This protocol is a classic and highly sensitive method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[15]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP

  • Test compound (Compound X, Gefitinib, Sunitinib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the purified kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro Kinase Assay (Non-Radiometric, e.g., ADP-Glo™)

This protocol describes a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This method offers a non-radioactive and high-throughput alternative.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase reaction buffer

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction as described in the radiometric assay protocol, but using non-radiolabeled ATP.

  • After the kinase reaction incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 values as described previously.

Conclusion and Future Directions

The comparative cross-reactivity analysis presented in this guide underscores the importance of a thorough understanding of a compound's selectivity profile. Our hypothetical compound, 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (Compound X), demonstrated potent, family-selective inhibition of the ErbB kinases, with a distinct profile from both the highly selective Gefitinib and the multi-targeted Sunitinib.

This information is invaluable for guiding the next steps in its development. For instance, the off-target activities against HER2 and HER4 could be therapeutically beneficial in certain cancers, or they could be a source of unwanted side effects. Further studies, including cell-based assays and in vivo models, would be necessary to elucidate the functional consequences of these interactions.

The experimental protocols provided offer a starting point for researchers to design and execute their own cross-reactivity studies. The choice of assay format will depend on factors such as throughput requirements, available equipment, and the specific kinases being investigated.

References

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? December 10, 2018. [Link]

  • Kalliokoski, T. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PMC. [Link]

  • Shaikh, A., et al. Recent Advances in Pyrimidine-Based Drugs. MDPI. January 11, 2024. [Link]

  • van der Wouden, P. A., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Bryant, S., et al. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • White, S. W., et al. A class of selective antibacterials derived from a protein kinase inhibitor pharmacophore. PubMed. February 10, 2009. [Link]

  • Bamborough, P. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • IntechOpen. Protein Kinase Inhibitors - Selectivity or Toxicity? July 12, 2021. [Link]

  • Niijima, S., et al. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. March 13, 2012. [Link]

  • Niijima, S., et al. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. April 23, 2012. [Link]

  • Singh, P., et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. August 26, 2021. [Link]

  • Singh, P., et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. October 15, 2025. [Link]

  • Sridhar, J., et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. July 14, 2024. [Link]

  • Al-Suhaimi, E. A., et al. Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. SCIRP. [Link]

  • ResearchGate. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. [Link]

  • Bitesize Bio. How to Interpret IC50 and Kd in Drug–Target Interactions. February 12, 2026. [Link]

  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. December 31, 2019. [Link]

  • Iwamoto, T., et al. Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. PubMed. October 1, 2004. [Link]

  • Liu, K., et al. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry (RSC Publishing). May 31, 2022. [Link]

  • Natarajan, R., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. August 26, 2022. [Link]

  • Brambilla, G., et al. The antimitotic drug 4,6-dimethyl-2-amino-3,4,5- trimethoxyphenyl-pyrimidine inhibits the nucleoside transport system of cells from various animal species. PubMed. January 15, 1994. [Link]

  • Fun, H. K., et al. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PMC. [Link]

  • van der Wel, T., et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. [Link]

  • ChemRxiv. A precise comparison of molecular target prediction methods. March 28, 2024. [Link]

Sources

A Senior Application Scientist’s Guide to the Spectroscopic Differentiation of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the accurate identification of heterocyclic scaffolds is a foundational requirement. The diazines—six-membered aromatic rings containing two nitrogen atoms—are core components of countless pharmaceuticals and biologically active molecules. Among the simplest diazines are the isomers pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine). While structurally similar, the relative positioning of their nitrogen atoms induces subtle yet significant differences in their electronic structure, which in turn gives rise to distinct and identifiable spectroscopic signatures.

This guide provides an in-depth comparative analysis of the spectroscopic data for these three isomers. We will move beyond simple data reporting to explore the underlying chemical principles that govern their behavior under various analytical techniques, providing you with the expertise to confidently distinguish them in your own research.

The Root of a-Diketone Reactivity: A Deep Dive into the Benzil Rearrangement Mechanism

The distinct spectroscopic behavior of pyrimidine, pyridazine, and pyrazine is fundamentally rooted in their unique electronic distributions and molecular symmetries, dictated by the positions of the two nitrogen atoms. These differences in electronegativity placement alter the ring's aromaticity, electron density, and overall dipole moment, which are the primary factors influencing their interaction with electromagnetic radiation.

  • Pyridazine (1,2-Diazine): The adjacent nitrogen atoms create a region of high electron density and a significant dipole moment (~4.0 D). The proximity of the nitrogen lone pairs leads to through-space interactions, which uniquely affects their electronic energy levels. Studies suggest that in pyridazine, the π-electron system is less delocalized compared to its isomers, with a stronger predominance of a canonical form with distinct C=C and C=N double bonds.[1][2]

  • Pyrimidine (1,3-Diazine): With nitrogen atoms in a meta-relationship, pyrimidine has a lower dipole moment (~2.4 D) than pyridazine. The nitrogen atoms act as strong inductive electron-withdrawing sites, significantly influencing the electron density of the carbon atoms situated between them (C2) and those adjacent (C4, C6).

  • Pyrazine (1,4-Diazine): Due to its D₂h symmetry, pyrazine is a nonpolar molecule with a zero dipole moment. The opposing nitrogen atoms create a highly symmetric but electron-deficient ring system. This high degree of symmetry simplifies its spectroscopic signatures considerably.

The structural and electronic properties are summarized below.

G cluster_pyridazine Pyridazine (1,2-Diazine) cluster_pyrimidine Pyrimidine (1,3-Diazine) cluster_pyrazine Pyrazine (1,4-Diazine) pyridazine_img pyridazine_data Symmetry: C₂v Dipole Moment: ~4.0 D Key Feature: Adjacent N atoms, lone pair repulsion. pyrimidine_img pyrimidine_data Symmetry: C₂v Dipole Moment: ~2.4 D Key Feature: Meta N atoms, highly electron-deficient C2. pyrazine_img pyrazine_data Symmetry: D₂h Dipole Moment: 0 D Key Feature: Para N atoms, highly symmetric.

Caption: Isomeric Structures and Key Electronic Properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts of both protons (¹H) and carbons (¹³C) are exquisitely sensitive to the local electronic environment.

Causality Behind the Chemical Shifts

The electronegative nitrogen atoms exert a strong deshielding effect on nearby protons and carbons. This effect is primarily inductive, withdrawing electron density and exposing the nuclei to a stronger external magnetic field, thus shifting their resonance to a higher frequency (higher ppm). The magnitude of this deshielding is directly related to the proximity to the nitrogen atoms.

¹H NMR Signatures
  • Pyrazine: Due to its high symmetry, all four protons are chemically and magnetically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum, making it instantly recognizable.

  • Pyrimidine: This isomer displays a more complex spectrum with three distinct signals. The proton at the C2 position, positioned between two nitrogen atoms, is the most deshielded and appears furthest downfield. The proton at C5 is the most shielded, while the equivalent protons at C4 and C6 appear at an intermediate chemical shift.

  • Pyridazine: The spectrum shows two signals corresponding to two sets of equivalent protons (C3/C6 and C4/C5). The protons alpha to the nitrogen atoms (C3/C6) are significantly more deshielded than the beta protons (C4/C5).

IsomerProton PositionTypical ¹H Chemical Shift (δ, ppm in CDCl₃)Multiplicity
Pyridazine H-3, H-6~9.2Multiplet
H-4, H-5~7.6Multiplet
Pyrimidine H-2~9.3Singlet
H-4, H-6~8.8Doublet
H-5~7.4Triplet
Pyrazine H-2, H-3, H-5, H-6~8.6Singlet
Data synthesized from sources.[3][4][5]
¹³C NMR Signatures

The same principles apply to ¹³C NMR, where carbons directly bonded to nitrogen are the most deshielded. Symmetry again plays a crucial role in simplifying the spectra.

  • Pyrazine: One signal for four equivalent carbons.

  • Pyrimidine: Three signals (C2, C4/C6, C5). The C2 carbon is the most deshielded.

  • Pyridazine: Two signals (C3/C6, C4/C5). The C3/C6 carbons alpha to the nitrogens are the most deshielded.

IsomerCarbon PositionTypical ¹³C Chemical Shift (δ, ppm)
Pyridazine C-3, C-6~151
C-4, C-5~127
Pyrimidine C-2~159
C-4, C-6~157
C-5~122
Pyrazine C-2, C-3, C-5, C-6~145
Data synthesized from sources.[6][7][8]
Experimental Protocol: High-Resolution NMR Analysis

Caption: Standard workflow for NMR-based isomer identification.

Vibrational Spectroscopy (FTIR & Raman): Fingerprinting Molecular Motion

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each isomer has a unique set of 24 normal vibrational modes, and while many are similar, key differences in the "fingerprint region" (below 1600 cm⁻¹) allow for their differentiation.[9] The differences arise from the distinct molecular symmetry and bond strengths within each ring.

Key Differentiating Vibrational Modes
  • Ring Stretching Modes (ν_ring): These typically appear in the 1300-1600 cm⁻¹ region. The exact frequencies and intensities are sensitive to the C-C and C-N bond orders and the overall symmetry.

  • Ring Breathing Mode (ν₁): This is a symmetric, in-phase stretching of the entire ring. It often gives a strong, sharp band in the Raman spectrum and is highly characteristic. For pyrimidine, this mode is particularly prominent and has been shown to shift to higher energy upon hydrogen bonding.[10][11][12]

  • C-H Bending Modes: Both in-plane and out-of-plane C-H bends (γ_CH and δ_CH) appear at lower frequencies (< 1200 cm⁻¹) and the number of active bands is dictated by the molecule's symmetry. Pyrazine's high symmetry results in fewer IR-active bands compared to the other two isomers.

A comparative study isolating the monomers in a solid argon matrix provided a detailed assignment of their vibrational spectra, revealing that the π-electron systems in pyrazine and pyrimidine are strongly delocalized, whereas pyridazine shows more localized double-bond character.[1][2] This fundamental electronic difference is reflected in their vibrational energies.

IsomerKey IR Bands (cm⁻¹) - Solid Argon Matrix
Pyridazine 1555, 1408, 1370, 1047, 760
Pyrimidine 1563, 1463, 1395, 1146, 988
Pyrazine 1482, 1149, 1015, 755
Data adapted from the comprehensive study by Ribeiro-Claro et al.[1][2]

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For the diazines, the most important transitions are the π→π* (high energy, high intensity) and n→π* (lower energy, lower intensity) transitions. The 'n' refers to the non-bonding lone pair electrons on the nitrogen atoms.

  • π→π Transitions:* These involve promoting an electron from a bonding π orbital to an antibonding π* orbital. They are typically observed below 280 nm for the diazines.

  • n→π Transitions:* These involve promoting a lone-pair electron from a nitrogen atom into an antibonding π* orbital. These transitions occur at longer wavelengths (around 300-340 nm) and are characteristically weak.

The key differentiator is the energy of the n→π* transition. In pyridazine , the two adjacent nitrogen lone pairs interact, splitting the energy levels. This results in the lowest energy n→π* transition occurring at a longer wavelength (~340 nm) compared to pyrimidine (~312 nm) and pyrazine (~326 nm).[13] This red-shift for pyridazine is a reliable diagnostic feature.

Isomerπ→π* λ_max (nm)n→π* λ_max (nm)
Pyridazine ~246~340
Pyrimidine ~243~312
Pyrazine ~260~326
Approximate values in a non-polar solvent like heptane or cyclohexane.[13][14][15]

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Under Electron Ionization (EI) conditions, all three isomers are readily ionized and show a strong molecular ion peak (M⁺˙ at m/z 80) due to the stability of the aromatic ring. Differentiation relies on analyzing the subsequent fragmentation pathways.

The Universal Fragmentation Pathway

The dominant fragmentation pathway for all diazines is the sequential loss of two molecules of hydrogen cyanide (HCN, 27 Da). This proceeds via ring-opening of the molecular ion.

M⁺˙ (m/z 80) → [M - HCN]⁺˙ (m/z 53) → [M - 2HCN]⁺˙ (m/z 26)

While this primary pathway is common to all three, the relative intensities of the fragment ions can differ. The most significant fragmentation event is the initial loss of HCN. The stability of the resulting [M-HCN]⁺˙ ion can vary subtly with the isomer, leading to differences in the M⁺˙ / [M-HCN]⁺˙ intensity ratio, although these differences can be minor and instrument-dependent. For definitive identification, MS is best used in conjunction with a separation technique like Gas Chromatography (GC-MS).

IsomerMolecular Ion (m/z)Key Fragment Ion (m/z)
Pyridazine 8053 ([M-HCN]⁺˙)
Pyrimidine 8053 ([M-HCN]⁺˙)
Pyrazine 8053 ([M-HCN]⁺˙)

Conclusion: A Multi-Technique Approach for Unambiguous Identification

While each spectroscopic technique provides valuable clues, a single method is rarely sufficient for absolute confirmation. The most robust analytical strategy involves a synergistic combination of techniques.

  • ¹H NMR is often the most definitive single technique, with the unique singlet of pyrazine and the highly deshielded H-2 proton of pyrimidine serving as clear identifiers.

  • Vibrational Spectroscopy (IR/Raman) offers excellent fingerprinting capabilities, especially when comparing an unknown sample to a reference spectrum.

  • UV-Vis Spectroscopy provides a quick check, with the red-shifted n→π* transition of pyridazine being a key indicator.

  • Mass Spectrometry , especially when coupled with GC (GC-MS), confirms the molecular weight and provides fragmentation data that, while similar, can support identification based on retention time.

By understanding the fundamental electronic and structural properties of these isomers, researchers can interpret their spectroscopic data with greater confidence, ensuring the correct identification of these critical heterocyclic building blocks in their synthetic and developmental pipelines.

References

  • Peral, F. P.-P. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1223–1237. [Link]

  • Ribeiro-Claro, P. J. A., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

  • Billes, F., et al. (1998). A comparative study on the vibrational spectroscopy of pyridazine, pyrimidine and pyrazine. Journal of Molecular Structure: THEOCHEM, 423(3), 225-239. [Link]

  • Platt, J. A., et al. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. The Journal of Physical Chemistry A, 114(24), 6803–6810. [Link]

  • NIST. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Dudek, G. O., & Fense, T. P. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 643-646. [Link]

  • Platt, J. A., et al. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ACS Publications. [Link]

  • Ribeiro-Claro, P. J. A., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

  • Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505–4512. [Link]

  • Reich, H. J. (2020). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 621-633. [Link]

  • Hammer, N. I., et al. (2011). Spectroscopic and Computational Insight into Weak Noncovalent Interactions in Crystalline Pyrimidine. Scholars' Mine. [Link]

  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin, 27(5), 1169-1178. [Link]

  • Wanna, J., & Bernstein, E. R. (1986). On the pyrazine and pyrazine–pyrimidine dimers. The Journal of Chemical Physics, 85(10), 5647-5658. [Link]

  • Eckert, S., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters, 12(36), 8829–8835. [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Tisler, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry. Advances in Heterocyclic Chemistry, 24, 363-456. [Link]

  • El-Gohary, S. M. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Guedes-Sobrinho, D., et al. (2018). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine. ResearchGate. [Link]

  • Eckert, S., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. ACS Publications. [Link]

  • Roşca, D.-A., & Ballmann, J. (2020). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. Molecules, 25(21), 5228. [Link]

  • Van Kuilenburg, A. B. P. (2014). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]

  • Hammer, N. I., et al. (2011). Structures, Energetics and Vibrational Frequency Shifts of Hydrated Pyrimidine. Scholars' Mine. [Link]

  • Le, K. T., et al. (2019). A Raman Spectroscopic and Computational Study of New Aromatic Pyrimidine-Based Halogen Bond Acceptors. Molecules, 24(19), 3559. [Link]

  • SIELC Technologies. (2024). UV-Vis Spectrum of Diazinon. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]

  • Halverson, F., & Hirt, R. C. (1949). The Near Ultraviolet Absorption Spectra of the Diazines. The Journal of Chemical Physics, 17(11), 1165. [Link]

  • Dennis, N., et al. (1975). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 1883-1887. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Baba, H., Goodman, L., & Valenti, P. C. (1966). Solvent Effects on the Fluorescence Spectra of Diazines. Dipole Moments in the (n,π*) Excited States. Journal of the American Chemical Society, 88(22), 5410-5411. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-731. [Link]

  • Ribeiro-Claro, P. J. A., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Schneider, W. C. (1953). The Dipole Moments of Diazines. Journal of the American Chemical Society, 75(3), 760. [Link]

  • Sandford, G. (2012). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]

  • Pál, G., et al. (2018). Synthesis and characterization of diazine-ring containing hydrazones and their Zn(II) complexes. Polyhedron, 141, 230-237. [Link]

  • Scott, J. S., & Jones, A. M. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(1), 29-45. [Link]

  • Chemazon Complete Chemistry. (2025). Basicity of Pyridine, Pyrimidine, Pyridazine and Pyrazine. YouTube. [Link]

Sources

Strategic Scaffold Selection: Alternatives to 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for countless kinase inhibitors, antimicrobial agents, and allosteric modulators. While specific fragments like 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS 866136-43-8) have been utilized as bulky, lipophilic building blocks in agrochemical and early-stage screening libraries (1)[1], this fully substituted scaffold presents significant limitations for modern drug discovery.

Its lack of reactive handles makes downstream functionalization nearly impossible, preventing its use in Diversity-Oriented Synthesis (DOS). Furthermore, the presence of multiple methoxy and phenoxy groups introduces metabolic liabilities—specifically, rapid O-dealkylation by Cytochrome P450 (CYP) enzymes—and drives up lipophilicity (clogP), often resulting in poor aqueous solubility.

To overcome these bottlenecks, medicinal chemists turn to highly reactive or bioisosteric alternatives that offer superior synthetic versatility, tunable physicochemical properties, and improved metabolic stability. This guide objectively compares three superior alternative scaffolds and provides validated protocols for their integration into high-throughput library synthesis.

The "Reactivity" Scaffold: 4,6-Dichloro-2-(methylthio)pyrimidine

For researchers focused on generating highly diverse compound libraries, 4,6-Dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8) is the gold standard. Unlike its dimethoxy counterpart, this scaffold is engineered for sequential, regioselective functionalization.

  • Mechanistic Advantage: The two chlorine atoms at the C4 and C6 positions are highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens. The C2-methylthio group acts as a dormant handle; once the chlorines are substituted, the thioether can be oxidized to a sulfone, creating a third leaving group for late-stage diversification.

  • Applications: Widely utilized in the synthesis of KRAS modulators, complex kinase inhibitors, and signal pathway probes (2)[2].

The "H-Bonding" Scaffold: 2-Amino-4,6-dimethoxypyrimidine

When the spatial geometry of the 4,6-dimethoxy core is required for target binding, 2-Amino-4,6-dimethoxypyrimidine (CAS 36315-01-2) serves as the optimal alternative. It replaces the bulky, lipophilic 4-methoxyphenoxy group with a primary amine.

  • Mechanistic Advantage: The C2 primary amine provides a versatile synthetic handle for amidation, reductive amination, or Buchwald-Hartwig cross-coupling. Biologically, this amine acts as a critical hydrogen-bond donor, which is often essential for anchoring the molecule within kinase hinge regions or allosteric pockets.

  • Applications: A crucial building block in the discovery of allosteric Heat Shock Protein 70 (Hsp70) inhibitors (3)[3] and novel antifungal agents (4)[4].

The "Bioisosteric" Scaffold: 4,6-Dichloro-1,3,5-triazin-2-amine

When pyrimidine-based candidates face IP constraints or target-site resistance mutations, the 1,3,5-triazine core acts as a powerful bioisostere.

  • Mechanistic Advantage: The addition of a third nitrogen in the aromatic ring lowers the pKa of the system and alters the electron distribution. This often improves aqueous solubility and changes the hydrogen-bonding profile, allowing the molecule to overcome resistance mechanisms that plague traditional pyrimidine drugs.

Quantitative Scaffold Comparison

The following table summarizes the physicochemical and synthetic parameters of the reference compound versus its alternatives, highlighting why the alternatives are preferred in lead generation.

ScaffoldCAS NumberKey Reactive HandlesPrimary ApplicationMetabolic Liability
4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine 866136-43-8None (Fully Substituted)Agrochemicals / FragmentsHigh (Rapid O-dealkylation)
4,6-Dichloro-2-(methylthio)pyrimidine 6299-25-8C4/C6 Chlorines, C2 ThioetherKRAS Modulators, DOS LibrariesLow (Highly tunable)
2-Amino-4,6-dimethoxypyrimidine 36315-01-2C2 Primary AmineHsp70 Inhibitors, AntimicrobialsModerate (Methoxy groups)
4,6-Dichloro-1,3,5-triazin-2-amine 933-20-0C4/C6 Chlorines, C2 AminePROTACs, Kinase InhibitorsLow (Stable core)

Experimental Protocol: Sequential SNAr Library Synthesis

To demonstrate the synthetic superiority of 4,6-Dichloro-2-(methylthio)pyrimidine , the following self-validating protocol outlines a divergent, three-step functionalization workflow.

Causality & Logic: Temperature control is the critical variable here. The first chlorine displacement is highly exothermic and rapid. However, once the first amine is installed, its electron-donating nature deactivates the pyrimidine ring. Therefore, the second displacement strictly requires thermal activation, ensuring perfect regiocontrol without the need for complex protecting group strategies.

Step 1: Mono-Substitution (C4 Position)
  • Preparation: Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add the primary amine nucleophile (1.0 eq) dropwise. Follow immediately with N,N-diisopropylethylamine (DIPEA, 1.2 eq). Note: DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic pyrimidine center.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours. Monitor via LC-MS. The reaction will stall at the mono-substituted product due to ring deactivation.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3 x 20 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Di-Substitution (C6 Position)
  • Activation: Dissolve the crude mono-substituted intermediate in a higher-boiling solvent such as 1,4-dioxane (15 mL).

  • Reaction: Add the secondary amine nucleophile (1.5 eq) and additional DIPEA (2.0 eq). Elevate the temperature to 80 °C (reflux) for 12 hours. The thermal energy overcomes the activation barrier introduced by the first amine.

  • Validation: Confirm the di-substituted product via 1H -NMR. A successful reaction is validated by an upfield shift of the C5 pyrimidine proton singlet (typically around δ 5.5 - 6.0 ppm).

Step 3: Late-Stage Diversification (C2 Position)
  • Oxidation: Dissolve the di-substituted product in DCM. Add mCPBA (2.2 eq) at 0 °C and stir for 4 hours to oxidize the C2-methylthio group to a highly reactive methylsulfonyl (- SO2​CH3​ ) leaving group.

  • Final Displacement: Introduce a third nucleophile (e.g., an alkoxide or a third amine) under basic conditions with mild heating (50 °C) to yield the fully diversified, tri-substituted drug candidate.

Workflow Visualization

The following diagram maps the divergent library synthesis logic, demonstrating how a single reactive scaffold can yield a vast array of chemical space.

G A 4,6-Dichloro-2-(methylthio)pyrimidine (Highly Reactive Scaffold) B Mono-SNAr Product (C4 Substituted) A->B Amine 1, DIPEA 0°C to RT C Di-SNAr Product (C4, C6 Substituted) B->C Amine 2, DIPEA 80°C (Reflux) D Sulfone Intermediate (C2 Activated) C->D mCPBA (Oxidation) RT E Tri-Substituted Pyrimidine (Drug Candidate) D->E Nucleophile 3 Base, Heat

Divergent synthesis workflow utilizing 4,6-dichloro-2-(methylthio)pyrimidine for library generation.

References

  • ChemScene. "866136-43-8 | 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine." ChemScene Product Catalog.
  • MedChemExpress. "4,6-Dichloro-2-(methylthio)pyrimidine." MCE Compound Library.
  • National Institutes of Health (PMC). "Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70." J Med Chem.
  • MDPI. "Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives." Molecules.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Inferred Hazard Profile

Based on a review of related pyrimidine compounds, we can infer a potential hazard profile for 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine. The principle of chemical analogy suggests that similar structural motifs may lead to similar toxicological properties.

Potential Hazard Rationale Based on Analogous Compounds Primary Route of Exposure
Skin Irritation Multiple dimethoxy-pyrimidine derivatives are classified as skin irritants.[1][2][3][4]Direct Contact
Serious Eye Irritation This is a common hazard listed for numerous pyrimidine-based chemicals.[1][2][3][4][5][6]Direct Contact (Solid particles or splash)
Harmful if Swallowed Oral toxicity is a concern with related compounds.[1][5]Ingestion
Respiratory Irritation As a solid, the compound may form dusts that can irritate the respiratory tract upon inhalation.[1][6]Inhalation
Allergenic Potential Certain intermediates in pyrimidine synthesis have been noted to have strong sensitizing properties.[7]Skin Contact, Inhalation

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The causality behind each selection is to create a barrier between the researcher and the potential routes of chemical exposure.

Primary Engineering Control: The Fume Hood

Causality: The primary and most effective line of defense is an engineering control that removes the hazard at the source.

All handling of solid 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood. This prevents the inhalation of fine particulates and contains any potential spills.[1][6]

Essential Personal Protective Equipment
Protection Type Equipment & Specifications Rationale & Best Practices
Eye & Face Protection Tight-sealing safety goggles (ANSI Z87.1 certified). A face shield worn over goggles is required when handling >50g or when a splash risk exists.Goggles are mandatory to protect against dust particles.[5][6] A face shield provides a secondary, broader barrier against splashes during solution preparation or transfers.[8]
Hand Protection Disposable Nitrile Gloves.Nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[9] Always inspect gloves for tears before use. For prolonged contact or submersion, consult the glove manufacturer's chemical resistance guide. Crucially, remove and replace gloves immediately after any known contact with the compound.
Body Protection Flame-resistant laboratory coat, fully buttoned.A lab coat protects the skin from accidental contact.[5] It should be kept clean and laundered separately from personal clothing. For large-scale operations, a chemical-resistant apron is recommended over the lab coat.
Respiratory Protection Not required if all work is performed in a functioning fume hood.If operations cannot be confined to a fume hood, a NIOSH-approved respirator with a particulate filter is mandatory to prevent inhalation of dust.[9]

Operational Plan: A Lifecycle Approach to Safety

Safe handling extends beyond wearing PPE; it encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal. The following workflow provides a self-validating system to ensure safety at every step.

G cluster_prep Preparation & Handling cluster_cleanup Contingency & Disposal Receiving 1. Receiving & Storage - Log inventory. - Store in cool, dry, designated area. Handling 2. Pre-Use Inspection - Verify fume hood certification. - Inspect all PPE. Receiving->Handling Before Use Weighing 3. Weighing & Aliquoting - Perform ONLY in fume hood. - Use anti-static weigh boats. Handling->Weighing Proceed to Use Solution 4. Solution Preparation - Add solid to solvent slowly. - Keep container covered. Weighing->Solution Waste 6. Waste Collection - Segregate solid & liquid waste. - Use sealed, labeled containers. Solution->Waste Post-Experiment Spill 5. Spill Management - Evacuate & Ventilate. - Contain & Clean. Spill->Waste After Cleanup Disposal 7. Final Disposal - Label as Hazardous Waste. - Arrange pickup by certified vendor. Waste->Disposal Scheduled Pickup

Caption: Workflow for Safe Handling of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine.
Experimental Protocol: Spill Management

In the event of a spill, a calm and systematic response is critical to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area of the spill.[1]

  • Ventilate: Ensure the chemical fume hood is operational to maximize ventilation.

  • Don PPE: Before re-entering the area, don the full PPE ensemble described in Section 2, including double-gloving with nitrile gloves.

  • Contain Spill: For a solid spill, gently cover the area with a dampened absorbent paper towel to prevent dust from becoming airborne.[8] Do NOT use a dry cloth to sweep, as this will generate dust.

  • Collect Material: Carefully collect the dampened material and paper towels using forceps or a scoop and place it into a designated, sealable hazardous waste container.[1][8]

  • Decontaminate: Wipe the spill area with a soap and water solution, followed by clean water.[8] All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

  • Doff PPE: Remove PPE carefully, avoiding self-contamination, and dispose of all disposable items in the hazardous waste stream. Wash hands thoroughly with soap and water.

Disposal Plan

Chemical waste management is a regulatory and safety necessity.

  • Waste Characterization: All unused 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine and any materials contaminated with it (e.g., gloves, weigh paper, spill cleanup debris) must be classified and handled as hazardous chemical waste.[5][8]

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10] Do not discharge any amount of this chemical into drains or regular trash.[8]

Emergency First Aid Procedures

Immediate action is crucial in the event of an exposure.

Exposure Route Immediate First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[2][4]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If they feel unwell or have difficulty breathing, seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

  • BenchChem. (2025). Personal protective equipment for handling 4,6-Dichloro-2-methylpyrimidine.
  • ChemicalBook. (n.d.).
  • BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • ChemNet. (n.d.). 4,6-DIMETHOXY-2-(4-METHOXYPHENYL)
  • Apollo Scientific. (2023). Safety Data Sheet for 4,6-Dimethoxy-2-[(phenoxycarbonyl)amino]pyrimidine.
  • BenchChem. (2025).
  • ThermoFisher Scientific. (2026).
  • TCI Chemicals. (2025). Safety Data Sheet for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet for 4-Amino-2,6-dimethoxypyrimidine.
  • TCI EUROPE N.V. (2024). Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine.
  • MilliporeSigma. (2025).
  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Darnowski, J.W., & Handschumacher, R.E. (1985). Salvage of circulating pyrimidines by tissues of the mouse. Cancer Research.
  • Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • SKAN AG. (n.d.). Personal Protective Equipment (PPE)
  • Witz, S., et al. (2012). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology.
  • Creative Proteomics. (2024).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.